molecular formula C5H7BrN2 B581165 5-Bromo-1-ethyl-1H-pyrazole CAS No. 1268334-99-1

5-Bromo-1-ethyl-1H-pyrazole

Cat. No.: B581165
CAS No.: 1268334-99-1
M. Wt: 175.029
InChI Key: GHCZXPXCEJYMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethyl-1H-pyrazole (CAS 1268334-99-1) is a valuable heterocyclic building block in organic and medicinal chemistry. Its molecular formula is C5H7BrN2, and it is characterized by a pyrazole ring substituted with a bromine atom and an ethyl group . This compound is primarily used as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs), fine chemicals, and agrochemicals . The bromine atom at the 5-position makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecules. Pyrazole derivatives, in general, are a pharmacologically significant class of compounds known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . As such, this compound serves as a critical scaffold for researchers in drug discovery and development programs. The compound is available in high purity, often exceeding 97% , and is analyzed by techniques including LCMS, GCMS, HPLC, and NMR to ensure quality and consistency . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZXPXCEJYMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680497
Record name 5-Bromo-1-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268334-99-1
Record name 5-Bromo-1-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-ethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a probable synthetic route, experimental protocols, and expected analytical data, serving as a valuable resource for professionals in drug development and chemical research.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the N-alkylation of 5-bromo-1H-pyrazole with a suitable ethylating agent, such as ethyl iodide, in the presence of a base. This method is generally preferred over the bromination of 1-ethyl-1H-pyrazole to avoid the formation of isomeric byproducts.

Synthesis Pathway

The reaction proceeds via the deprotonation of the pyrazole nitrogen by a base, followed by nucleophilic attack on the ethylating agent.

Caption: Synthesis pathway for this compound.
Experimental Protocol

This protocol is a representative procedure for the N-ethylation of 5-bromo-1H-pyrazole.

Materials:

  • 5-bromo-1H-pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen gas inlet

  • Addition funnel

  • Separatory funnel

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add 5-bromo-1H-pyrazole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add ethyl iodide (1.2 eq) via an addition funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reaction Parameters
ParameterValue/Description
Starting Material 5-bromo-1H-pyrazole
Reagents Sodium hydride, Ethyl iodide
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Work-up Aqueous work-up and extraction
Purification Column Chromatography

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Characterization Workflow

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_verification Data Analysis synthesis Purified Product nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (MS) synthesis->ms ir Infrared Spectroscopy (IR) synthesis->ir verification Structure Confirmation & Purity Assessment nmr->verification ms->verification ir->verification

Caption: Workflow for the characterization of this compound.
Predicted and Literature-Based Characterization Data

The following table summarizes the expected characterization data for this compound based on predictions and data from structurally similar compounds.

PropertyPredicted/Literature Value
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point Not readily available; likely >200 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.52 (d, J=2.4 Hz, 1H, H-3), 6.28 (d, J=2.4 Hz, 1H, H-4), 4.15 (q, J=7.3 Hz, 2H, N-CH₂), 1.45 (t, J=7.3 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 141.0 (C-3), 128.5 (C-5), 110.0 (C-4), 45.0 (N-CH₂), 15.5 (CH₃)
Mass Spectrometry (ESI+) m/z: 174.98, 176.98 ([M+H]⁺)

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Look for characteristic peaks corresponding to C-H and C=C/C=N stretching and bending vibrations.

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-ethyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a common scaffold in a variety of biologically active molecules, and the presence of a bromine atom provides a versatile handle for synthetic diversification through cross-coupling reactions. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and an exploration of its role as a modulator of key biological pathways.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are limited, with most available information being predictive. The following tables summarize the key molecular identifiers and predicted physicochemical parameters. For comparative purposes, predicted data for the closely related this compound-4-carboxylic acid are also included.

Table 1: Molecular Identifiers for this compound

IdentifierValue
Molecular Formula C5H7BrN2[1]
InChI InChI=1S/C5H7BrN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3[1]
InChIKey GHCZXPXCEJYMOF-UHFFFAOYSA-N[1]
SMILES CCN1C(=CC=N1)Br[1]

Table 2: Predicted Physicochemical Properties

PropertyThis compoundThis compound-4-carboxylic acid
Molecular Weight 175.03 g/mol 219.04 g/mol [2]
Boiling Point Not available348.9±27.0 °C[2]
Density Not available1.79±0.1 g/cm3 [2]
pKa Not available2.53±0.10[2]
XlogP 1.6[1]Not available
Solubility Not availableNot available

Note: All values in Table 2 are predicted and should be used as estimations.

Experimental Protocols

The following protocols are representative methods for the synthesis and derivatization of this compound, based on established procedures for analogous compounds.

Synthesis of this compound

A general synthesis strategy for N-alkylated bromopyrazoles involves the initial formation of the pyrazole ring, followed by bromination and N-alkylation. The following is a plausible multi-step synthesis.

dot

Synthesis_Workflow General Synthesis Workflow for this compound cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Bromination cluster_step3 Step 3: N-Ethylation start Starting Materials (e.g., Hydrazine + 1,3-dicarbonyl) pyrazole 1H-Pyrazole start->pyrazole Condensation bromopyrazole 5-Bromo-1H-pyrazole pyrazole->bromopyrazole N-Bromosuccinimide (NBS) or Br2 final_product This compound bromopyrazole->final_product Ethyl iodide / Base (e.g., K2CO3)

Caption: General Synthesis Workflow for this compound.

Methodology:

  • Step 1: Pyrazole Ring Formation: The pyrazole core can be synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound. For the parent pyrazole, hydrazine hydrate is reacted with malondialdehyde or a synthetic equivalent. The reaction is typically carried out in a protic solvent like ethanol and may be heated to drive the reaction to completion.

  • Step 2: Bromination: The synthesized 1H-pyrazole is then subjected to electrophilic bromination. A common and effective brominating agent is N-bromosuccinimide (NBS) in a solvent such as dichloromethane or acetonitrile. The reaction is often performed at room temperature. For pyrazoles, bromination typically occurs at the C4 position first, if unsubstituted. To achieve C5 bromination, a directing group or a multi-step process may be necessary, or by starting with a pre-functionalized precursor.

  • Step 3: N-Ethylation: The 5-bromo-1H-pyrazole is subsequently N-alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate. The reaction is carried out in the presence of a base, for example, potassium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The final product is then isolated and purified using standard techniques like column chromatography.

Reactivity and Derivatization: Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrazole ring is a versatile functional group for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery for creating libraries of analogs.

dot

Cross_Coupling_Reactions Cross-Coupling Reactions of this compound cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_product 5-Aryl-1-ethyl-1H-pyrazole start->suzuki_product Pd catalyst, Base sonogashira_product 5-Alkynyl-1-ethyl-1H-pyrazole start->sonogashira_product Pd/Cu catalyst, Base buchwald_product 5-Amino-1-ethyl-1H-pyrazole start->buchwald_product Pd catalyst, Base suzuki_reagent Aryl/Heteroaryl Boronic Acid sonogashira_reagent Terminal Alkyne buchwald_reagent Amine (R2NH)

Caption: Cross-Coupling Reactions of this compound.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base, typically an aqueous solution of sodium carbonate (2.0 mmol).

  • The vessel is degassed and backfilled with an inert gas (e.g., argon or nitrogen).

  • A solvent system, commonly a mixture of toluene and ethanol, is added.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS.

  • Upon cooling, the reaction is worked up by partitioning between an organic solvent (like ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[3] Notably, they have been extensively investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.[4]

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway plays a crucial role in cellular responses to inflammatory cytokines and stress signals. Overactivation of this pathway is implicated in a range of inflammatory diseases. This compound and its derivatives can act as inhibitors of p38 MAP kinase, thereby blocking the downstream production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4]

dot

p38_Signaling_Pathway Inhibition of p38 MAP Kinase Signaling by Pyrazole Derivatives stress Inflammatory Stimuli (e.g., LPS, Cytokines) mkk MKK3/6 stress->mkk p38 p38 MAP Kinase mkk->p38 Phosphorylation downstream Downstream Kinases (e.g., MAPKAPK2) p38->downstream Activation transcription Transcription Factors (e.g., ATF2, CREB) downstream->transcription Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) transcription->cytokines Gene Expression inhibitor This compound Derivative inhibitor->p38 Inhibition

Caption: Inhibition of p38 MAP Kinase Signaling by Pyrazole Derivatives.

Mechanism of Action:

As depicted in the signaling pathway, inflammatory stimuli lead to the activation of upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors. This cascade ultimately results in the increased transcription and translation of genes encoding pro-inflammatory cytokines. Pyrazole-based inhibitors, such as derivatives of this compound, can bind to the ATP-binding pocket of p38 MAP kinase, preventing its activation and thereby disrupting the inflammatory signaling cascade.[5]

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly for inflammatory diseases. While experimental data on its specific physicochemical properties are sparse, its predicted characteristics and the well-established reactivity of its bromo-pyrazole core make it an attractive starting point for medicinal chemistry campaigns. The synthetic protocols and biological pathway information provided in this guide offer a solid foundation for researchers and scientists working in the field of drug discovery and development. Further experimental characterization of this compound is warranted to fully elucidate its potential.

References

Structural and Conformational Analysis of 5-Bromo-1-ethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the structural and conformational properties of 5-Bromo-1-ethyl-1H-pyrazole. The content is intended for researchers, scientists, and professionals in the field of drug development and materials science. The analysis is based on a combination of established experimental methodologies and computational modeling, drawing upon data from closely related pyrazole derivatives to predict the behavior of the title compound.

Molecular Structure and Synthesis

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a bromine atom at the 5-position and an ethyl group at the 1-position significantly influences its electronic properties and spatial arrangement.

A plausible synthetic route to this compound involves a two-step process starting from 1-ethyl-1H-pyrazole. The first step is the bromination of the pyrazole ring, followed by separation of the desired isomer.

G cluster_synthesis Proposed Synthesis of this compound start 1-ethyl-1H-pyrazole step1 Bromination (e.g., NBS in Acetonitrile) start->step1 intermediate Mixture of Bromo-isomers step1->intermediate step2 Chromatographic Separation intermediate->step2 product This compound step2->product

Figure 1: Proposed synthetic pathway for this compound.
Predicted Structural Parameters

While a crystal structure for this compound is not publicly available, the geometric parameters can be reliably estimated from published crystal structures of similar 5-bromopyrazole and 1-alkylpyrazole derivatives.[1][2][3][4][5] The following table summarizes the predicted bond lengths and angles for the pyrazole core and its substituents.

ParameterPredicted ValueParameterPredicted Value
Bond Lengths (Å) Bond Angles (°)
N1-N21.35C5-N1-N2112.0
N2-C31.33N1-N2-C3105.0
C3-C41.40N2-C3-C4111.0
C4-C51.36C3-C4-C5104.0
C5-N11.38C4-C5-N1108.0
C5-Br11.87Br1-C5-N1125.0
N1-C61.47Br1-C5-C4127.0
C6-C71.52C5-N1-C6128.0
N2-N1-C6120.0
N1-C6-C7111.0

Table 1: Predicted molecular geometry of this compound.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation of the ethyl group around the N1-C6 single bond. The orientation of the ethyl group relative to the pyrazole ring can be described by the dihedral angle τ (N2-N1-C6-C7).

Computational Analysis of Rotational Barrier

To investigate the conformational preferences, a computational analysis using Density Functional Theory (DFT) is proposed. The potential energy surface for the rotation of the ethyl group can be scanned by systematically varying the N2-N1-C6-C7 dihedral angle.

The rotational barrier is expected to be relatively low, characteristic of sp³-sp² single bond rotations in heterocyclic systems.[6][7] Steric hindrance between the methyl group of the ethyl substituent and the bromine atom at the 5-position, as well as the nitrogen atom at the 2-position, will be the primary determinant of the rotational barrier height. Two likely low-energy conformations are predicted: one where the ethyl group is directed away from the bromine atom and another where it is oriented towards it, with the former being the global minimum.

G cluster_conformation Conformational Isomers of this compound ConformerA Global Minimum (τ ≈ ±90°) TransitionState Transition State (τ ≈ 0° or 180°) ConformerA->TransitionState Rotational Barrier TransitionState->ConformerA ConformerB Local Minimum TransitionState->ConformerB ConformerB->TransitionState

Figure 2: Relationship between conformational isomers and the rotational barrier.

Experimental and Computational Protocols

To empirically determine and computationally validate the structural and conformational properties of this compound, a combined approach is recommended. The following diagram outlines a typical workflow.

G cluster_workflow Structural and Conformational Analysis Workflow Synthesis Synthesis and Purification Xray Single-Crystal X-ray Diffraction Synthesis->Xray NMR NMR Spectroscopy (¹H, ¹³C, NOE) Synthesis->NMR DFT DFT Calculations (Geometry Optimization, Rotational Scan) Synthesis->DFT SolidState Solid-State Conformation Xray->SolidState SolutionState Solution-State Conformation NMR->SolutionState Theoretical Theoretical Conformation and Energetics DFT->Theoretical Theoretical->SolidState Comparison Theoretical->SolutionState Comparison

Figure 3: Workflow for the comprehensive analysis of this compound.
Synthesis Protocol

A general procedure for the synthesis of N-alkylated pyrazoles can be adapted.[8]

  • N-Ethylation of Pyrazole (if starting from pyrazole): To a solution of pyrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride or potassium carbonate. Stir the mixture at room temperature, then add ethyl iodide or ethyl bromide dropwise. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC. After an aqueous workup and extraction with an organic solvent, the crude 1-ethyl-1H-pyrazole is purified by distillation or column chromatography.

  • Bromination: Dissolve 1-ethyl-1H-pyrazole in a suitable solvent like acetonitrile or a chlorinated solvent. Add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by GC-MS or TLC). The reaction mixture is then quenched, extracted, and the organic layer is dried and concentrated. The resulting isomeric mixture is separated by column chromatography on silica gel to yield pure this compound.

Single-Crystal X-ray Diffraction Protocol

This technique provides definitive information about the solid-state conformation.[9][10][11][12]

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, hexane, or a mixture thereof).

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

NMR Spectroscopy Protocol

NMR spectroscopy is the primary method for determining the structure and conformation in solution.[13][14][15][16][17]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are used for unambiguous assignment of all proton and carbon signals.

  • Conformational Analysis: Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can be performed to probe through-space proximities between the protons of the ethyl group and the protons on the pyrazole ring, providing insights into the preferred solution-state conformation.

Computational (DFT) Protocol

Computational modeling complements experimental data and provides detailed energetic information.[18][19][20][21]

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Method: The geometry of this compound is optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Conformational Scan: A relaxed potential energy surface scan is performed by rotating the N2-N1-C6-C7 dihedral angle in steps (e.g., 10°) from 0° to 360°, optimizing the geometry at each step.

  • Analysis: The resulting energy profile is plotted to identify the energy minima (stable conformers) and maxima (transition states). Vibrational frequency calculations are performed at the stationary points to confirm them as minima or transition states and to obtain zero-point vibrational energies.

Conclusion

This technical guide outlines a comprehensive approach to the structural and conformational analysis of this compound. While direct experimental data for this specific molecule is not yet reported, a robust understanding of its properties can be achieved by applying the detailed experimental and computational protocols described herein. The predicted structural parameters provide a solid foundation for further research, and the proposed conformational analysis highlights the importance of the ethyl group's orientation. This information is valuable for applications in medicinal chemistry and materials science, where molecular shape and electronic properties are critical for function.

References

5-Bromo-1-ethyl-1H-pyrazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 5-Bromo-1-ethyl-1H-pyrazole, summarizing its key chemical identifiers. Due to the nature of available public information, this guide focuses on the fundamental physicochemical properties. Detailed experimental protocols and established signaling pathways involving this specific compound are not extensively documented in publicly accessible literature.

Chemical Identity and Properties

The primary identifiers and molecular characteristics of this compound are summarized below for easy reference.

IdentifierValueSource
CAS Number 1268334-99-1[1][2]
Molecular Formula C5H7BrN2[3]
Molecular Weight 175.029 g/mol [2]
Monoisotopic Mass 173.97926 Da[3]

Note: The scientific literature and chemical databases list several related compounds with similar names. It is crucial to verify the CAS number to ensure the correct substance is being referenced. For instance, "this compound-4-carboxylic acid" has a distinct CAS number of 1564628-87-0 and a molecular weight of 219.04.[4] Similarly, "this compound-4-carbaldehyde" is identified by CAS number 1780579-42-1 and has a molar mass of 203.04.[5]

Experimental Protocols and Biological Activity

A comprehensive search of scientific literature and chemical databases did not yield detailed experimental protocols or established signaling pathways specifically associated with this compound. This suggests that the compound may primarily be used as a chemical intermediate in the synthesis of more complex molecules. Researchers interested in the potential applications of this compound would likely need to develop their own experimental procedures.

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common identifiers for this compound.

Compound This compound CAS_No CAS: 1268334-99-1 Compound->CAS_No identified by Mol_Formula Formula: C5H7BrN2 Compound->Mol_Formula has formula Mol_Weight MW: 175.029 Mol_Formula->Mol_Weight results in

Key Identifiers for this compound

References

Technical Guide: Solubility of 5-Bromo-1-ethyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 5-Bromo-1-ethyl-1H-pyrazole in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents is not publicly available at this time. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, with their structural diversity allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability.[1] The lack of specific data for this compound highlights a gap in the existing literature and presents an opportunity for further research.

This guide provides a detailed, generalized experimental protocol for determining the solubility of this compound, enabling researchers to generate the necessary data in their own laboratories.

Data Presentation

As of the latest update of this document, no specific quantitative solubility data for this compound in common organic solvents has been found in published literature. Researchers are encouraged to determine this data empirically using the protocols outlined below. The following table is provided as a template for recording experimentally determined solubility values.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., HPLC
e.g., Dichloromethanee.g., 25e.g., Gravimetric
e.g., Toluenee.g., 25e.g., UV-Vis
e.g., N,N-Dimethylformamidee.g., 25e.g., NMR

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of an organic compound in an organic solvent. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical equipment.

Method 1: Saturated Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.

Materials:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Screw-cap vials or test tubes

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC, NMR)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved solids.

  • Dilute the filtered saturated solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

  • Calculate the original concentration of the saturated solution, which represents the solubility of the compound at that temperature.

Method 2: Gravimetric Determination

This is a simpler, though potentially less precise, method suitable for initial screenings.

Materials:

  • This compound

  • Selected organic solvents

  • Vials or test tubes

  • Analytical balance

  • Oven or vacuum desiccator

Procedure:

  • Prepare a saturated solution as described in steps 1-6 of the Shake-Flask Method.

  • Accurately weigh an empty, clean, and dry container (e.g., a watch glass or a small beaker).

  • Carefully transfer a known volume of the filtered saturated solution to the pre-weighed container.

  • Evaporate the solvent completely in a fume hood, oven at low temperature, or under vacuum in a desiccator. Ensure the temperature is low enough to prevent degradation of the compound.

  • Once the solvent is fully evaporated, weigh the container with the solid residue.

  • The difference in weight gives the mass of the dissolved this compound.

  • Calculate the solubility in terms of mass per volume of solvent (e.g., g/100 mL).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound C Combine in sealed vial A->C B Measure known volume of organic solvent B->C D Agitate at constant temperature (24-72h) C->D E Allow solids to settle D->E F Filter supernatant E->F G Dilute aliquot F->G H Quantify concentration (HPLC, UV-Vis, etc.) G->H I Calculate solubility H->I J Solubility Data Table I->J Report Data

Caption: Experimental workflow for determining solubility via the shake-flask method.

References

Theoretical Analysis of 5-Bromo-1-ethyl-1H-pyrazole: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of a proposed theoretical study on 5-Bromo-1-ethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, outlining a computational methodology to elucidate the molecule's structural, electronic, and spectroscopic properties. Due to the absence of specific published theoretical studies on this molecule, this paper presents a detailed protocol and expected data framework based on established computational techniques for similar pyrazole derivatives.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and applications in medicinal chemistry. The introduction of a bromine atom and an ethyl group to the pyrazole scaffold, as in this compound, is expected to modulate its physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. Understanding the three-dimensional structure, electronic charge distribution, and molecular orbital energies is crucial for rational drug design and the development of novel applications.

This whitepaper outlines a theoretical investigation using quantum chemical calculations to provide fundamental insights into the properties of this compound. The proposed study will employ Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.

Proposed Computational Methodology

The following experimental protocol describes a standard and widely accepted computational approach for the theoretical analysis of organic molecules like this compound.

Geometry Optimization and Vibrational Analysis

The initial 3D structure of this compound will be built and subjected to geometry optimization without any symmetry constraints. The calculations will be performed using the Gaussian suite of programs. Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional will be employed. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens, will be used to accurately describe the electronic distribution. The optimization will be carried out until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency analysis. This analysis will also provide the theoretical vibrational spectra (IR and Raman), which can be used to aid in the experimental characterization of the molecule.

Electronic Properties and Reactivity Descriptors

Following geometry optimization, a series of single-point energy calculations will be performed to determine the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energies, global reactivity descriptors will be calculated, including:

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Electronegativity (χ) = (I + A) / 2

  • Chemical Hardness (η) = (I - A) / 2

  • Global Softness (S) = 1 / (2η)

  • Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide quantitative measures of the molecule's tendency to donate or accept electrons, offering insights into its reactivity profile.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map will be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule. The MEP is plotted onto the total electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in biological systems.

Data Presentation

The quantitative results from the proposed theoretical calculations will be summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)ParameterDihedral Angle (°)
N1-N2ValueN2-N1-C5ValueC4-C5-N1-N2Value
N1-C5ValueN1-N2-C3ValueC3-N2-N1-C5Value
N2-C3ValueN2-C3-C4ValueC5-N1-C6-C7Value
C3-C4ValueC3-C4-C5ValueN2-N1-C6-C7Value
C4-C5ValueC4-C5-N1ValueBr-C5-N1-C6Value
C5-BrValueC4-C5-BrValue
N1-C6ValueN1-C5-BrValue
C6-C7ValueN1-C6-C7Value
H-C6-N1Value

Table 2: Calculated Thermochemical and Electronic Properties

PropertyValueUnit
Total EnergyValueHartrees
Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO Gap (ΔE)ValueeV

Table 3: Global Reactivity Descriptors

DescriptorSymbolValueUnit
Ionization PotentialIValueeV
Electron AffinityAValueeV
ElectronegativityχValueeV
Chemical HardnessηValueeV
Global SoftnessSValueeV⁻¹
Electrophilicity IndexωValueeV

Visualizations

The following diagrams, generated using the DOT language, illustrate the key aspects of the proposed theoretical study.

Computational Workflow for this compound cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output Data mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq single_point Single-Point Energy Calculation geom_opt->single_point opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom spectra Theoretical IR/Raman Spectra vib_freq->spectra thermo Thermochemical Properties (Total Energy, Dipole Moment) single_point->thermo orbitals HOMO/LUMO Energies single_point->orbitals mep Molecular Electrostatic Potential (MEP) Map single_point->mep reactivity Reactivity Descriptors orbitals->reactivity

Caption: Proposed computational workflow for the theoretical study.

Relationship of Calculated Electronic Properties HOMO HOMO Energy GAP HOMO-LUMO Gap HOMO->GAP ΔE = ELUMO - EHOMO IP Ionization Potential (I) HOMO->IP ≈ -EHOMO LUMO LUMO Energy LUMO->GAP ΔE = ELUMO - EHOMO EA Electron Affinity (A) LUMO->EA ≈ -ELUMO Hardness Chemical Hardness (η) IP->Hardness Electronegativity Electronegativity (χ) IP->Electronegativity EA->Hardness EA->Electronegativity Electrophilicity Electrophilicity Index (ω) Hardness->Electrophilicity Electronegativity->Electrophilicity

Caption: Interdependencies of key electronic properties and reactivity descriptors.

Conclusion

The proposed theoretical study on this compound will provide a foundational understanding of its structural and electronic characteristics. The data generated, including optimized geometry, molecular orbital analysis, and reactivity descriptors, will be invaluable for predicting the molecule's behavior in various chemical environments. These computational insights will serve as a powerful tool for guiding future experimental work, including synthesis, spectroscopic characterization, and evaluation of its potential as a lead compound in drug discovery programs. This whitepaper establishes a clear and robust framework for such an investigation, encouraging further research into this promising class of heterocyclic compounds.

The Pyrazole Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of substituted pyrazoles, a cornerstone of medicinal chemistry. We delve into the foundational synthetic methodologies, highlight key milestones in the development of pyrazole-based therapeutics, and provide detailed experimental protocols and quantitative data to support researchers in this dynamic field.

The Genesis of a Privileged Scaffold: The Knorr Pyrazole Synthesis

The journey of the pyrazole nucleus in chemistry began in 1883 with its first synthesis by German chemist Ludwig Knorr.[1][2] This seminal reaction, now famously known as the Knorr pyrazole synthesis , involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[3][4][5] The versatility of this method, allowing for the preparation of a wide array of substituted pyrazoles, quickly established it as a fundamental tool in heterocyclic chemistry.[1][2] The general mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4]

A crucial aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, where the initial nucleophilic attack can occur at either carbonyl group, potentially leading to two regioisomeric products.[3]

Generalized Experimental Workflow for Knorr Pyrazole Synthesis

The following diagram outlines a typical experimental workflow for the Knorr pyrazole synthesis, from reaction setup to product purification.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Mix 1,3-dicarbonyl compound and hydrazine derivative B Add solvent and acid catalyst A->B C Heat reaction mixture (e.g., reflux) B->C D Monitor reaction progress (e.g., TLC) C->D E Cool reaction mixture D->E F Induce crystallization (e.g., add anti-solvent) E->F G Filter to collect crude product F->G H Recrystallize from appropriate solvent G->H I Dry the pure product H->I

A generalized experimental workflow for the Knorr pyrazole synthesis.

From Laboratory Curiosity to Blockbuster Drugs: A Timeline of Pyrazole-Containing Pharmaceuticals

The pyrazole scaffold has proven to be a "privileged" structure in medicinal chemistry, with a significant number of drugs containing this moiety receiving regulatory approval, particularly in recent decades.[6] The following timeline highlights some of the key pyrazole-containing drugs and their year of approval in the United States, showcasing the enduring relevance of this heterocyclic core.

G cluster_timeline Timeline of FDA Approval for Key Pyrazole-Containing Drugs 1998 1998 Celecoxib Celecoxib 1998->Celecoxib 2006 2006 Rimonabant Rimonabant (Approved in Europe) 2006->Rimonabant 2011 2011 Ruxolitinib Ruxolitinib 2011->Ruxolitinib Crizotinib Crizotinib 2011->Crizotinib 2012 2012 Apixaban Apixaban 2012->Apixaban

A timeline of key pyrazole-containing drug approvals.

Case Studies of Landmark Substituted Pyrazoles

The versatility of the pyrazole core is best illustrated through the discovery and development of several groundbreaking drugs.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7] This selectivity was a major advancement in pain and inflammation management, as it offered the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[8]

The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[9][10] By selectively blocking COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[9]

G cluster_pathway Prostaglandin Biosynthesis Pathway and COX-2 Inhibition AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
Celecoxib40[7]2800[8]70
Rofecoxib5301890035.7
Meloxicam200040002
Diclofenac300090003
Indomethacin4001000.25

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources for comparative purposes.[11][12]

Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil (Viagra®) was a serendipitous discovery, originally investigated for angina, that revolutionized the treatment of erectile dysfunction.[13] It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[14]

Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[15][16] Increased levels of cGMP lead to smooth muscle relaxation and increased blood flow, resulting in an erection.[17][18]

G cluster_pathway Sildenafil's Effect on the cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC activation GMP 5'-GMP cGMP->GMP degradation by PDE5 Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation PDE5 PDE5 Sildenafil Sildenafil Sildenafil->PDE5

Sildenafil inhibits PDE5, leading to increased cGMP and vasodilation.
CompoundPDE5 IC50 (nM)
Sildenafil3.4[14]
Vardenafil0.7
Tadalafil1.8
Zaprinast130[19]

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources for comparative purposes.[20][21]

Rimonabant: A CB1 Receptor Inverse Agonist

Rimonabant (Acomplia®) was developed as an anti-obesity drug that acts as a selective inverse agonist for the cannabinoid receptor type 1 (CB1).[22][23] Although it was approved in Europe, it was later withdrawn due to psychiatric side effects.[23]

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy balance.[22][24] Rimonabant blocks the CB1 receptor, thereby reducing appetite and food intake.[23][24]

G cluster_pathway Rimonabant's Interaction with the Endocannabinoid System Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor Endocannabinoids->CB1 Appetite Increased Appetite CB1->Appetite Rimonabant Rimonabant Rimonabant->CB1

Rimonabant blocks the CB1 receptor, reducing appetite stimulation.
CompoundCB1 Receptor Ki (nM)
Rimonabant2[25]
AM2517.49
AM13871.7

Note: Ki values can vary depending on the assay conditions. Data compiled from multiple sources for comparative purposes.[26]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyrazole derivatives.

Protocol 1: Synthesis of a Pyrazolone via Knorr Synthesis[2]

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water (10 mL)

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the starting material is consumed, add water to the hot reaction mixture with stirring.

    • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

    • Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Protocol 2: Synthesis of Sildenafil (Simplified Laboratory Scale)[13][27]

This protocol outlines a simplified synthesis of the sildenafil core structure, illustrating the key chemical transformations.

  • Step 1: Pyrazole Formation

    • React ethyl 3-butyrylpyruvate with hydrazine hydrate in acetic acid to form the pyrazole ring.

    • Perform regioselective N-methylation of the pyrazole using dimethyl sulfate, followed by hydrolysis to yield the carboxylic acid.

  • Step 2: Nitration and Amidation

    • Nitrate the pyrazole carboxylic acid using a mixture of nitric acid and sulfuric acid.

    • Convert the carboxylic acid to a carboxamide.

  • Step 3: Reduction and Cyclization

    • Reduce the nitro group to an amine.

    • Acylate the amine under basic conditions to form the pyrazolopyrimidinone core.

  • Step 4: Sulfonylation and Coupling

    • Selectively chlorosulfonylate the 5'-position of the phenyl ring.

    • Couple the sulfonyl chloride with 1-methylpiperazine to yield sildenafil.[27]

Protocol 3: Synthesis of Rimonabant[29][30]

This protocol describes a convergent synthesis of rimonabant.

  • Step 1: Diketo Ester Formation

    • Condense 4-chloropropiophenone with diethyl oxalate in the presence of a strong base (e.g., LiHMDS) to form the corresponding diketo ester.[28]

  • Step 2: Condensation and Cyclization

    • React the diketo ester with N-aminopiperidine.

    • In the same pot, add 2,4-dichlorophenylhydrazine hydrochloride to induce cyclization and formation of the pyrazole ring, yielding rimonabant.[28]

Conclusion

The discovery of the pyrazole ring and its subsequent exploration have had a profound and lasting impact on medicinal chemistry and drug development. From the foundational Knorr synthesis to the rational design of highly selective and potent therapeutic agents, the pyrazole scaffold continues to be a source of inspiration for the discovery of new medicines. The case studies of celecoxib, sildenafil, and rimonabant highlight the diverse biological targets that can be modulated by substituted pyrazoles. This technical guide provides a comprehensive overview for researchers, offering both historical context and practical experimental details to facilitate further innovation in this exciting field.

References

An In-depth Technical Guide on the Spectral Data of 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-1-ethyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. The NMR data is extrapolated from a detailed analysis of the closely related compound, 5-Bromo-1-butyl-1H-pyrazole, while the mass spectrometry data is based on computational predictions.[1][2]

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3 (pyrazole ring)7.4 - 7.6d1H
H-4 (pyrazole ring)6.2 - 6.4d1H
N-CH₂ (ethyl group)4.0 - 4.2q2H
CH₃ (ethyl group)1.3 - 1.5t3H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (C-Br)138 - 140
C-3130 - 132
C-4108 - 110
N-CH₂ (ethyl group)45 - 47
CH₃ (ethyl group)14 - 16

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Bond Vibration
3100 - 3000C-H stretching (aromatic)
2980 - 2850C-H stretching (aliphatic)
1550 - 1450C=C and C=N stretching (pyrazole ring)
1300 - 1000C-N stretching
700 - 500C-Br stretching

Table 4: Predicted Mass Spectrometry (MS) Data [2]

AdductPredicted m/z
[M+H]⁺174.98654
[M+Na]⁺196.96848
[M-H]⁻172.97198
[M]⁺173.97871

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data NMR->NMR_Data IR_Data IR Spectral Data IR->IR_Data MS_Data MS Spectral Data MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-1-ethyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The described methodology follows a two-step synthetic sequence commencing with the cyclocondensation of ethylhydrazine with a malondialdehyde equivalent to afford 1-ethyl-1H-pyrazole, followed by a regioselective bromination at the C5 position. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized as scaffolds in the design of therapeutic agents due to their diverse pharmacological activities. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, with the bromine atom providing a versatile handle for further functionalization through various cross-coupling reactions. The ethyl group at the N1 position can influence the molecule's pharmacokinetic properties. The following protocol outlines a robust procedure for the preparation of this important synthetic intermediate.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These are typical values and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)
1CyclocondensationEthylhydrazine sulfate1-Ethyl-1H-pyrazole70-85
2Bromination1-Ethyl-1H-pyrazoleThis compound75-90

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

This procedure describes the formation of the pyrazole ring through the reaction of ethylhydrazine with 1,1,3,3-tetraethoxypropane, which serves as a synthon for malondialdehyde.

Materials:

  • Ethylhydrazine sulfate

  • 1,1,3,3-Tetraethoxypropane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of sodium hydroxide (2.0 eq) in water in a round-bottom flask, add ethylhydrazine sulfate (1.0 eq) portion-wise with stirring at room temperature.

  • After the ethylhydrazine sulfate has completely dissolved, add 1,1,3,3-tetraethoxypropane (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1.

  • Heat the acidified mixture to 50-60 °C for 1 hour to ensure complete hydrolysis of any remaining acetal.

  • Cool the mixture to room temperature and basify with a concentrated sodium hydroxide solution until the pH is greater than 10.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude 1-ethyl-1H-pyrazole can be purified by distillation to yield a colorless oil.

Step 2: Synthesis of this compound

This protocol details the regioselective bromination of 1-ethyl-1H-pyrazole using N-bromosuccinimide (NBS).

Materials:

  • 1-Ethyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-ethyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude this compound can be purified by column chromatography on silica gel to afford the final product as a solid or oil.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship of the reaction steps.

Synthesis_Workflow Ethylhydrazine Ethylhydrazine Step1 Step 1: Cyclocondensation Ethylhydrazine->Step1 TEP 1,1,3,3-Tetraethoxypropane TEP->Step1 Ethylpyrazole 1-Ethyl-1H-pyrazole Step1->Ethylpyrazole Step2 Step 2: Bromination Ethylpyrazole->Step2 NBS N-Bromosuccinimide (NBS) NBS->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic workflow for this compound.

Logical_Relationship Start Starting Materials (Ethylhydrazine, TEP, NBS) Reaction1 Cyclocondensation Start->Reaction1 Intermediate Intermediate (1-Ethyl-1H-pyrazole) Reaction1->Intermediate Purification1 Purification (Distillation) Intermediate->Purification1 Reaction2 Bromination Product Final Product (this compound) Reaction2->Product Purification2 Purification (Chromatography) Product->Purification2 Purification1->Reaction2

Caption: Logical relationship of the synthesis and purification steps.

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki-Miyaura cross-coupling of 5-Bromo-1-ethyl-1H-pyrazole with various aryl- and heteroarylboronic acids. This versatile reaction enables the synthesis of a diverse library of 5-substituted-1-ethyl-1H-pyrazole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The pyrazole motif is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatization via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR).

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. For the synthesis of novel drug candidates, the functionalization of heterocyclic cores like pyrazole is of great interest. This compound serves as a key building block, where the bromine atom at the C5 position acts as a versatile handle for introducing a wide range of aryl and heteroaryl substituents. The resulting 5-aryl-1-ethyl-1H-pyrazole derivatives have shown potential as inhibitors of various protein kinases involved in key signaling pathways, making them attractive for the development of new therapeutic agents.

Data Presentation: Suzuki Coupling Reaction Parameters

The following tables summarize the reaction conditions and yields for the Suzuki coupling of this compound and its close analog, 5-Bromo-1-ethyl-1H-indazole, with various boronic acids. The data for the indazole analog is included to provide a broader perspective on catalyst and substrate scope, given its structural similarity.

Table 1: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [1]

EntryPalladium CatalystReaction Time (h)Yield (%)
1Pd(PPh₃)₄422
2Pd(PPh₃)₂Cl₂435
3Pd(PCy₃)₂465
4Pd(dppf)Cl₂295

Table 2: Suzuki Coupling of this compound with Various Boronic Acids (Representative Examples)

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(dppf)Cl₂K₂CO₃Dimethoxyethane8012[Yield not explicitly found for this specific combination, but expected to be high based on analogs]
24-Methoxyphenylboronic AcidPd(dppf)Cl₂K₂CO₃Dimethoxyethane8012[Yield not explicitly found for this specific combination, but expected to be high based on analogs]
33-Fluorophenylboronic AcidPd(dppf)Cl₂K₂CO₃Dimethoxyethane8012[Yield not explicitly found for this specific combination, but expected to be high based on analogs]
4Thiophen-2-ylboronic AcidPd(dppf)Cl₂K₂CO₃Dimethoxyethane801260[2]

Note: While specific yield data for various arylboronic acids with this compound is not abundant in the searched literature, the conditions presented are based on highly analogous reactions and are expected to provide good to excellent yields.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction using this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromopyrazole and bromoindazole derivatives.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dimethoxyethane (DME), anhydrous (10 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding aryl- or heteroarylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous dimethoxyethane (10 mL) to the flask via syringe.

  • Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1-ethyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the aryl- or heteroarylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Add anhydrous dimethoxyethane (10 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 10-30 minutes. Monitor for completion by LC-MS.

  • After cooling to room temperature, work up and purify the product as described in Protocol 1.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) solvent Add Anhydrous Solvent (e.g., Dimethoxyethane) reagents->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat Reaction Mixture (e.g., 80°C or Microwave) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Organic Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product: 5-Aryl-1-ethyl-1H-pyrazole

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Application in Drug Discovery: Targeting Signaling Pathways

5-Aryl-1-ethyl-1H-pyrazole derivatives are of significant interest in drug discovery due to their potential to act as inhibitors of various protein kinases. These kinases are often key components of signaling pathways that are dysregulated in diseases such as cancer and inflammatory disorders. One such important pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

The p38 MAPK signaling cascade is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAPK can therefore be a therapeutic strategy for inflammatory diseases. Pyrazole-based compounds have been identified as potent inhibitors of p38 MAPK.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Receptor cytokines->receptor stress Cellular Stress mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk receptor->mapkkk mapkk MKK3/6 mapkkk->mapkk P p38 p38 MAPK mapkk->p38 P mapkapk2 MAPKAPK2 p38->mapkapk2 P transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors mapkapk2->transcription_factors inhibitor 5-Aryl-1-ethyl-1H-pyrazole (Inhibitor) inhibitor->p38 gene_expression Gene Expression (Pro-inflammatory Cytokines) transcription_factors->gene_expression

Caption: The p38 MAPK signaling pathway and the inhibitory action of 5-aryl-1-ethyl-1H-pyrazole derivatives.

References

Application Notes and Protocols for N-Alkylation of 5-Bromopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, with the N-substituent playing a pivotal role in modulating the biological activity, selectivity, and pharmacokinetic properties of the molecule. The N-alkylation of pyrazoles, particularly unsymmetrical ones like 5-bromopyrazole, presents a challenge in controlling the regioselectivity of the reaction, often yielding a mixture of N1 and N2 alkylated isomers.[1][2][3] The bromine atom at the 5-position of the pyrazole ring is a versatile synthetic handle, allowing for further functionalization through cross-coupling reactions. This document provides a detailed protocol for the N-alkylation of 5-bromopyrazole, focusing on a common and effective method using an alkyl halide in the presence of a base.

Data Presentation

The regioselectivity and yield of N-alkylation of brominated pyrazoles are influenced by the substitution pattern on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used. Below is a summary of representative data for the N-alkylation of a bromopyrazole derivative.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Total Yield (%)Regiomeric Ratio (N1:N2)
3-BromopyrazoleBenzyl BromideK₂CO₃THF8067880:20[4]

Experimental Protocols

This section outlines a detailed methodology for the N-alkylation of 5-bromopyrazole based on established procedures for similar substrates.[4][5][6]

Materials and Reagents
  • 5-Bromopyrazole

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium hydride (NaH, 60% dispersion in mineral oil) - Alternative, for use with anhydrous solvents

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas for inert atmosphere

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Septa and needles for inert atmosphere techniques

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure: N-Alkylation using Potassium Carbonate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrazole (1.0 eq.) and anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Solvent Addition: Add anhydrous THF or DMF to the flask to achieve a concentration of 0.1-0.5 M of the 5-bromopyrazole.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

Alternative Procedure using Sodium Hydride

For this procedure, strictly anhydrous conditions and an inert atmosphere are required.

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add 5-bromopyrazole (1.0 eq.) and dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 - 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes.[5][6]

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[5]

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.[5][6] Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by silica gel column chromatography as described above.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of 5-bromopyrazole.

N_Alkylation_Workflow start_end start_end reagents reagents process process workup workup purification purification sub_base 5-Bromopyrazole + Base (e.g., K₂CO₃) reaction Reaction Mixture sub_base->reaction solvent Anhydrous Solvent (e.g., THF, DMF) solvent->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction heating Heating (60-80°C) reaction->heating Stirring 6-24h workup_node Aqueous Work-up & Extraction heating->workup_node purification_node Column Chromatography workup_node->purification_node Crude Product product N1 & N2 Alkylated 5-Bromopyrazoles purification_node->product Separated Isomers

Caption: General workflow for the N-alkylation of 5-bromopyrazole.

References

Application Notes and Protocols for 5-Bromo-1-ethyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-1-ethyl-1H-pyrazole as a versatile precursor in medicinal chemistry, with a focus on the synthesis of potent kinase inhibitors. The protocols outlined below serve as a foundational methodology for the development of novel therapeutic agents.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[1] The bromine atom at the 5-position of 1-ethyl-1H-pyrazole serves as a key synthetic handle, enabling the introduction of diverse chemical functionalities through various cross-coupling reactions. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.

Target: Kinase Inhibitors

A significant application of this compound derivatives is in the development of protein kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][3] Pyrazolo[1,5-a]pyrimidines, a class of fused heterocyclic compounds readily synthesized from pyrazole precursors, have emerged as a prominent scaffold for the design of inhibitors targeting various kinases, including Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase (MAPK).[4][5][6]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[7] The pyrazolo[1,5-a]pyrimidine core is a known bioisostere of the purine scaffold of ATP, allowing it to competitively bind to the ATP-binding site of CDKs and inhibit their activity.[8]

p38 MAPK Inhibitors

The p38 MAPK signaling pathway is activated in response to cellular stress and inflammatory cytokines and plays a critical role in inflammatory diseases and cancer. Pyrazolo[1,5-a]pyridines and related pyrazole-containing scaffolds have been successfully developed as potent inhibitors of p38 kinase.[6]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative kinase inhibitors derived from pyrazole precursors.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[1,5-a]pyrimidineCDK222[4]
Pyrazolo[1,5-a]pyrimidineCDK224[4]
Pyrazolo[1,5-a]pyrimidineCDK128 - 80[4]
Pyrazolo[1,5-a]pyrimidineCDK528 - 80[4]
Pyrazolo[1,5-a]pyrimidineCDK928 - 80[4]
Pyrazolo[1,5-a]pyrimidineCDK290[5]
Pyrazolo[1,5-a]pyrimidineTRKA450[5]
Pyrazolo[3,4-d]pyrimidineEGFR-TK34[9]
Pyrazolo[3,4-d]pyrimidineEGFR-TK54[9]
Pyrazolo[3,4-d]pyrimidineEGFR-TK135[9]

Experimental Protocols

Detailed methodologies for key synthetic transformations using this compound as a starting material are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing aryl or heteroaryl moieties at the 5-position of the pyrazole ring.[10][11][12]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethoxyethane (DME)

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add DME (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 5-aryl-1-ethyl-1H-pyrazole derivative.

Protocol 2: Synthesis of 5-Amino-1-ethyl-1H-pyrazole via Buchwald-Hartwig Amination

This protocol outlines the synthesis of the key intermediate, 5-amino-1-ethyl-1H-pyrazole, which is a precursor for the construction of the pyrazolo[1,5-a]pyrimidine scaffold.

Materials:

  • This compound

  • Benzophenone imine (1.2 equivalents)

  • Pd₂(dba)₃ (0.01 equivalents)

  • Xantphos (0.02 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Hydrochloric acid (2 M)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (10 mL), benzophenone imine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, add 2 M HCl (10 mL) and stir for 1 hour.

  • Neutralize the mixture with a saturated NaHCO₃ solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-amino-1-ethyl-1H-pyrazole.

Protocol 3: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold

This protocol describes the cyclization of 5-amino-1-ethyl-1H-pyrazole with a β-ketoester to form the core pyrazolo[1,5-a]pyrimidine structure, a common scaffold for CDK inhibitors.[1][13]

Materials:

  • 5-Amino-1-ethyl-1H-pyrazole

  • Ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents)

  • Ethanol

  • Piperidine (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 5-amino-1-ethyl-1H-pyrazole (1.0 mmol) and ethyl 2-cyano-3-ethoxyacrylate (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the 7-amino-5-oxo-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivative. This scaffold can be further functionalized.

Signaling Pathway and Experimental Workflow Diagrams

CDK Signaling Pathway

The following diagram illustrates the central role of Cyclin-Dependent Kinases (CDKs) in regulating the cell cycle. Inhibition of these kinases by pyrazolo[1,5-a]pyrimidine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

CDK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Cyclin D Cyclin D Signal Transduction->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb p-Rb CDK4/6->pRb P Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 S Phase S Phase CDK2->S Phase Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A G2 Phase G2 Phase CDK2_A->G2 Phase Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 M Phase M Phase CDK1->M Phase Rb Rb E2F E2F Rb->E2F E2F->Cyclin E transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK4/6 Inhibitor->CDK2 Inhibitor->CDK1 G1 Phase G1 Phase DNA Replication DNA Replication S Phase->DNA Replication G2 Phase->Cyclin B Mitosis Mitosis M Phase->Mitosis DNA Replication->G2 Phase

Caption: Simplified CDK signaling pathway and cell cycle regulation.

p38 MAPK Signaling Pathway

The diagram below outlines the p38 MAPK signaling cascade, a key pathway in cellular responses to stress and inflammation. Pyrazole-based inhibitors can effectively block this pathway, offering therapeutic potential for inflammatory diseases.

p38_MAPK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Cytokines Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Cytokines->MAPKKK UV UV UV->MAPKKK Osmotic Shock Osmotic Shock Osmotic Shock->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK P p38 MAPK p38 MAPK MAPKK->p38 MAPK P Transcription Factors Transcription Factors (e.g., ATF2, MEF2C) p38 MAPK->Transcription Factors P Other Kinases Other Kinases (e.g., MK2) p38 MAPK->Other Kinases P Inhibitor Pyrazole-based Inhibitor Inhibitor->p38 MAPK Inflammation Inflammation Transcription Factors->Inflammation Apoptosis Apoptosis Transcription Factors->Apoptosis Other Kinases->Inflammation Cell Cycle Arrest Cell Cycle Arrest Other Kinases->Cell Cycle Arrest

Caption: Overview of the p38 MAPK signaling cascade.

Experimental Workflow for Kinase Inhibitor Synthesis

The following workflow diagram illustrates the general synthetic strategy for developing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors starting from this compound.

Experimental_Workflow Start This compound Amination Buchwald-Hartwig Amination Start->Amination Intermediate 5-Amino-1-ethyl-1H-pyrazole Amination->Intermediate Cyclization Cyclization with β-ketoester Intermediate->Cyclization Scaffold Pyrazolo[1,5-a]pyrimidine Scaffold Cyclization->Scaffold Coupling Suzuki Coupling with Arylboronic Acid Scaffold->Coupling Final_Product Kinase Inhibitor Library Coupling->Final_Product Screening Biological Screening (Kinase Assays) Final_Product->Screening SAR SAR & Lead Optimization Screening->SAR

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

References

5-Bromo-1-ethyl-1H-pyrazole: A Versatile Scaffold for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][2] Its inherent properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal motif for interacting with the ATP-binding site of protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][3] The building block, 5-Bromo-1-ethyl-1H-pyrazole, offers a strategic entry point for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 5-position serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[4]

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, focusing on key synthetic transformations and biological evaluation methodologies.

Data Presentation

The following table summarizes the biological activity of a representative kinase inhibitor synthesized from a 1-ethyl-1H-pyrazole precursor, highlighting the potential of this scaffold.

Compound IDStructureTarget KinaseIC50 (nM)
1c 1-Ethyl-9-nitro-1H-pyrazolo[3,4-g]isoquinolineHaspin66

Signaling Pathway

Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Kinase Cascade cluster_2 Downstream Effects Mitotic Signals Mitotic Signals Aurora B Aurora B Mitotic Signals->Aurora B activates Haspin Kinase Haspin Kinase Aurora B->Haspin Kinase activates Histone H3 Histone H3 Haspin Kinase->Histone H3 phosphorylates (Thr3) Chromatin Condensation Chromatin Condensation Histone H3->Chromatin Condensation Mitotic Progression Mitotic Progression Chromatin Condensation->Mitotic Progression Cell Proliferation Cell Proliferation Mitotic Progression->Cell Proliferation Inhibitor 1-Ethyl-pyrazole Inhibitor Inhibitor->Haspin Kinase inhibits

Experimental Workflow

Experimental_Workflow cluster_0 Synthesis cluster_1 Biological Evaluation Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Purification1 Purification (e.g., Column Chromatography) Coupling->Purification1 Product Kinase Inhibitor Candidate Purification1->Product Assay In Vitro Kinase Assay (e.g., ADP-Glo) Product->Assay CellAssay Cell-Based Proliferation Assay Product->CellAssay Data IC50 Determination Assay->Data CellData Antiproliferative Activity CellAssay->CellData

Experimental Protocols

The following protocols are adapted for this compound from established procedures for similar 5-bromopyrazole derivatives and are intended as a starting point for optimization.[4]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol facilitates the introduction of aryl or heteroaryl moieties at the 5-position of the pyrazole ring.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(dppf)Cl2 (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add DME and water (e.g., 4:1 ratio, 10 mL total volume) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Sonogashira Coupling for C-C Alkyne Formation

This protocol is for the introduction of alkyne functionalities at the 5-position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Celite

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol enables the synthesis of 5-amino-pyrazole derivatives.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 mmol) and XPhos (0.08 mmol) to a Schlenk flask.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • To a separate Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add the pre-mixed catalyst solution to the substrate-containing flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a general protocol to assess the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • Kinase substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in an appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the substrate.

  • Initiate the kinase reaction by adding a solution of the target kinase and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. The functionalization of this core is crucial for drug discovery and development. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for creating carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the diversification of pyrazole-based building blocks. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 5-Bromo-1-ethyl-1H-pyrazole, a key intermediate for synthesizing a wide range of complex molecules. The protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings are based on established methodologies for similar bromo-substituted N-heterocycles and serve as a robust starting point for reaction optimization.[1]

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions hinge on the careful selection of reaction components and the exclusion of oxygen.

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) active catalyst.[2][3] This typically involves using flame-dried glassware and employing Schlenk line or glovebox techniques.

  • Reagent Quality: The purity of reagents and the dryness of solvents are critical. Anhydrous, degassed solvents are essential for reproducibility and high yields.

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines like XPhos, SPhos, dppf) is crucial and depends on the specific coupling partners.[4][5][6] Bulky, electron-rich phosphine ligands often facilitate the catalytic cycle, especially in challenging transformations.[3]

  • Base: The base plays a key role in the catalytic cycle, often participating in the transmetalation or reductive elimination steps. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The choice of base must be compatible with the functional groups present in the substrates.[3][5]

G cluster_workflow General Experimental Workflow prep 1. Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent) setup 2. Reaction Setup (Dry Glassware, Inert Atmosphere) prep->setup assembly 3. Reagent Assembly (Charge Solids, Add Degassed Solvent) setup->assembly reaction 4. Reaction (Heating & Stirring) assembly->reaction monitor 5. Monitoring (TLC, LC-MS) reaction->monitor workup 6. Workup & Extraction (Quench, Separate Layers) monitor->workup purify 7. Purification (Column Chromatography) workup->purify char 8. Characterization (NMR, MS) purify->char

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling this compound with an organoboron compound, such as a boronic acid or boronic ester.[2][7]

Data Presentation: Suzuki-Miyaura Coupling Conditions

ParameterConditionNotes
Palladium Catalyst PdCl₂(dppf) (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)PdCl₂(dppf) is often effective for a broad range of boronic acids.[8][9]
Ligand dppf (if not part of the catalyst)The ligand is integral to the catalyst's stability and activity.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)An aqueous solution of the base is commonly used.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMEA mixture of an organic solvent and water is typical.[9]
Temperature 80-110 °CThe reaction is typically heated to drive it to completion.[8]
Coupling Partner Aryl- or Heteroaryl-boronic acid (1.1-1.5 equiv)A slight excess of the boronic acid is generally used.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[5]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane and Water, 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to valuable alkynylated pyrazole derivatives.[10] The reaction is typically co-catalyzed by palladium and copper(I).[10][11]

Data Presentation: Sonogashira Coupling Conditions

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)These are standard catalysts for Sonogashira reactions.
Co-catalyst Copper(I) Iodide (CuI) (1-5 mol%)Essential for the traditional Sonogashira catalytic cycle.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)The amine base also serves as a solvent in some cases.[2]
Solvent THF or DMFAnhydrous and degassed solvents are required.
Temperature Room Temperature to 60 °CThe reaction is often run at or slightly above room temperature.[12]
Coupling Partner Terminal Alkyne (1.1-1.5 equiv)A slight excess of the alkyne is used.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[5]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv). Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the coupled product.[5]

G cluster_cycle Generalized Catalytic Cycle for Cross-Coupling pd0 Pd(0)L₂ pd2 R¹-Pd(II)-X(L₂) pd0->pd2 R¹-X label_ox Oxidative Addition ox_add Oxidative Addition pd2_r2 R¹-Pd(II)-R²(L₂) pd2->pd2_r2 M-X label_trans Transmetalation trans Transmetalation (R²-M) pd2_r2->pd0 product R¹-R² pd2_r2->product label_red Reductive Elimination red_elim Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.[2][13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling this compound with a primary or secondary amine.[3][14] This reaction is fundamental in synthesizing arylamines, which are prevalent in pharmaceuticals.[3][15]

Data Presentation: Buchwald-Hartwig Amination Conditions

ParameterConditionNotes
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ (1-4 mol%)These are common Pd(0) and Pd(II) sources.
Ligand Xantphos, tBuBrettPhos, or other bulky biarylphosphines (1.2-1.5 equiv relative to Pd)The ligand choice is critical and highly substrate-dependent.[3][4][6]
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.4-2.0 equiv)Strong, non-nucleophilic bases are typically required.[3]
Solvent Toluene or DioxaneAnhydrous, degassed solvents are essential.
Temperature 80-110 °CHeating is generally necessary to drive the reaction.[5]
Coupling Partner Primary or Secondary Amine (1.1-1.5 equiv)The scope includes a wide variety of amines.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4.8 mol%), and base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[3]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv). Add the degassed solvent (e.g., Toluene).

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).

  • Monitoring: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Work-up: Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography to obtain the N-arylated pyrazole.[5]

Heck Coupling

The Heck reaction forms a C-C bond by coupling this compound with an alkene. This reaction provides a direct route to substituted styrenes and other vinyl-substituted heterocycles.

Data Presentation: Heck Coupling Conditions

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)A common and effective catalyst for Heck reactions.[13]
Ligand P(o-tolyl)₃ or PPh₃ (2-10 mol%)Phosphine ligands are typically required to stabilize the catalyst.
Base Et₃N or K₂CO₃ (1.5-2.0 equiv)An organic or inorganic base is needed to neutralize the HBr formed.
Solvent DMF or AcetonitrilePolar aprotic solvents are generally used.
Temperature 80-120 °CElevated temperatures are usually necessary.
Coupling Partner Alkene (e.g., Styrene, Acrylate) (1.1-1.5 equiv)Electron-deficient alkenes often work well.

Experimental Protocol: Heck Coupling

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv) in the chosen solvent (e.g., DMF).[13]

  • Inert Atmosphere: Degas the mixture by bubbling with argon for 15 minutes, then seal the tube.

  • Reaction: Heat the reaction to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any precipitated salts. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.[13]

References

Application Notes and Protocols: Bromination of 1-Ethyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 4-bromo-1-ethyl-1H-pyrazole via electrophilic bromination of 1-ethyl-1H-pyrazole. Pyrazole and its derivatives are significant scaffolds in medicinal chemistry, and the introduction of a bromine atom at the C4 position offers a versatile handle for further functionalization through cross-coupling reactions. This protocol utilizes N-bromosuccinimide (NBS) as a readily available and effective brominating agent. The application note includes a step-by-step protocol, a summary of reaction parameters, and a visual representation of the experimental workflow.

Introduction

The pyrazole nucleus is a fundamental heterocyclic motif found in a wide array of biologically active compounds and functional materials. The selective functionalization of the pyrazole ring is a key strategy in the development of novel pharmaceuticals and agrochemicals. Brominated pyrazoles, in particular, serve as crucial intermediates for the synthesis of more complex molecules via transition metal-catalyzed cross-coupling reactions.[1] This protocol details a laboratory-scale procedure for the regioselective bromination of 1-ethyl-1H-pyrazole at the 4-position using N-bromosuccinimide.

Reaction Scheme

Experimental Protocol

Materials:

  • 1-ethyl-1H-pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)[2]

  • Acetonitrile (or Dichloromethane/Chloroform)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (optional)

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-1H-pyrazole (1.0 eq). Dissolve the starting material in a suitable solvent such as acetonitrile (approximately 0.5 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-bromo-1-ethyl-1H-pyrazole.

Data Presentation

ParameterValue/DescriptionReference/Note
Starting Material 1-ethyl-1H-pyrazole-
Reagent N-Bromosuccinimide (NBS)1.05 equivalents[2]
Solvent AcetonitrileCan also be performed in CH₂Cl₂ or CHCl₃
Reaction Temperature 0 °C to room temperatureGradual warming after addition of NBS
Reaction Time 1-3 hoursMonitored by TLC
Work-up Aqueous wash with Na₂S₂O₃, NaHCO₃, and brineStandard extractive work-up
Purification Silica gel column chromatographyEluent: Hexane/Ethyl Acetate gradient
Expected Yield 85-95%Based on similar bromination reactions of pyrazoles
Product Appearance Colorless to pale yellow oil or solid-
¹H NMR (CDCl₃, est.) δ (ppm): 7.5 (s, 1H), 7.4 (s, 1H), 4.1 (q, 2H), 1.4 (t, 3H)Estimated based on analogous structures
¹³C NMR (CDCl₃, est.) δ (ppm): 139, 128, 92, 48, 15Estimated based on analogous structures

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start 1. Dissolve 1-ethyl-1H-pyrazole in Acetonitrile cool 2. Cool to 0 °C start->cool add_nbs 3. Add NBS portion-wise cool->add_nbs monitor 4. Monitor by TLC add_nbs->monitor quench 5. Quench with Na₂S₂O₃ (aq) monitor->quench extract 6. Aqueous Wash (NaHCO₃, Brine) quench->extract dry 7. Dry organic layer (Na₂SO₄) extract->dry concentrate 8. Concentrate dry->concentrate purify 9. Column Chromatography concentrate->purify product 10. Pure 4-bromo-1-ethyl-1H-pyrazole purify->product

Caption: Experimental workflow for the bromination of 1-ethyl-1H-pyrazole.

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-1-ethyl-1H-pyrazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process: N-ethylation of pyrazole followed by bromination.

Problem 1: Low yield during the N-ethylation of pyrazole to form 1-ethyl-1H-pyrazole.

Possible Causes and Solutions:

  • Incomplete Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to act as a nucleophile.

    • Solution: Ensure the base used (e.g., sodium hydride, potassium carbonate) is fresh and of high purity. When using NaH, ensure the mineral oil is washed away with a suitable solvent like hexane if necessary. Allow sufficient time for the deprotonation to complete before adding the ethylating agent.[1]

  • Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: Anhydrous polar aprotic solvents like DMF or DMSO are generally effective for this type of alkylation.[1] Ensure the solvent is completely dry, as the presence of water can quench the base and hydrolyze the ethylating agent.

  • Inactive Ethylating Agent: The ethylating agent (e.g., ethyl iodide, ethyl bromide) may have degraded.

    • Solution: Use a fresh bottle of the ethylating agent. Consider purification of the agent if degradation is suspected.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 50-80°C) can increase the reaction rate. However, monitor the reaction closely to avoid side reactions.[1]

Problem 2: Formation of a mixture of N1 and N2-ethylated pyrazole regioisomers.

Possible Causes and Solutions:

  • Steric Hindrance: For substituted pyrazoles, alkylation generally favors the less sterically hindered nitrogen atom.[2][3]

    • Solution: While pyrazole itself is symmetrical, if starting with a substituted pyrazole, consider the steric bulk of the substituents. In some cases, the choice of alkylating agent and reaction conditions can influence regioselectivity. For instance, using bulkier alkylating agents might enhance selectivity.

  • Reaction Conditions: The choice of base and solvent can influence the N1/N2 ratio.

    • Solution: The regiochemical outcome can be influenced by factors such as the choice of base, solvent, electrophile, and reaction temperature.[1] Experiment with different bases (e.g., NaH vs. K₂CO₃) and solvents to optimize for the desired isomer.

Problem 3: Low yield during the bromination of 1-ethyl-1H-pyrazole.

Possible Causes and Solutions:

  • Incorrect Brominating Agent: The reactivity of the brominating agent is crucial.

    • Solution: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of pyrazoles.[4] Ensure the NBS is pure and stored in a dry environment.

  • Suboptimal Reaction Conditions: Temperature and reaction time can affect the yield and selectivity.

    • Solution: The bromination of pyrazoles with NBS is often carried out at low temperatures (e.g., 0°C) to control the reaction and minimize the formation of poly-brominated byproducts.[4] Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Decomposition of Starting Material or Product: The pyrazole ring can be sensitive to harsh reaction conditions.

    • Solution: Use mild reaction conditions. Avoid excessively high temperatures and prolonged reaction times.

Problem 4: Formation of poly-brominated byproducts.

Possible Causes and Solutions:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to di- or tri-brominated products.

    • Solution: Carefully control the stoichiometry of the brominating agent. Add the agent portion-wise to the reaction mixture to maintain a low concentration and favor mono-bromination.[4]

  • Reaction Temperature Too High: Higher temperatures can increase the rate of further bromination.

    • Solution: Maintain a low reaction temperature (e.g., 0°C) throughout the addition of the brominating agent and for a period afterward.[4]

Problem 5: Difficulty in purifying the final product, this compound.

Possible Causes and Solutions:

  • Presence of Regioisomers: If the initial N-ethylation was not completely regioselective, the final product will be a mixture of brominated isomers.

    • Solution: Purification by column chromatography on silica gel is typically effective in separating isomers. Careful selection of the eluent system is critical.

  • Residual Starting Material or Reagents: Incomplete reaction or inefficient work-up can leave contaminants.

    • Solution: Ensure the reaction goes to completion by TLC monitoring. Perform a thorough aqueous work-up to remove any water-soluble impurities and unreacted reagents. Washing the organic layer with a reducing agent solution (e.g., sodium thiosulfate) can help remove any residual bromine or NBS.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common and generally effective route is a two-step synthesis:

  • N-ethylation of pyrazole: React pyrazole with a suitable base (e.g., NaH, K₂CO₃) in an anhydrous polar aprotic solvent (e.g., DMF, THF), followed by the addition of an ethylating agent (e.g., ethyl iodide, ethyl bromide) to yield 1-ethyl-1H-pyrazole.

  • Bromination of 1-ethyl-1H-pyrazole: React 1-ethyl-1H-pyrazole with a brominating agent, such as N-Bromosuccinimide (NBS), in a suitable solvent like DMF or chloroform at a controlled low temperature (e.g., 0°C) to regioselectively introduce the bromine atom at the C5 position.

Q2: Which position on the 1-ethyl-1H-pyrazole ring is most likely to be brominated?

A2: In the electrophilic bromination of 1-ethyl-1H-pyrazole, the C4 position is generally the most activated and susceptible to substitution. However, to obtain the 5-bromo isomer, direct bromination might not be the most selective method without a directing group. Often, a multi-step synthesis involving a starting material with the desired substitution pattern is employed. If direct bromination is pursued, careful control of reaction conditions is crucial, and separation of isomers will likely be necessary.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. Handle it in an inert atmosphere (e.g., under argon or nitrogen) and in an anhydrous solvent.

  • Ethylating Agents (e.g., Ethyl Iodide): These are often volatile and lachrymatory. Handle them in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a source of bromine. Avoid inhalation and contact with skin.

  • Solvents: Use anhydrous solvents and handle flammable solvents with care, avoiding ignition sources.

Q4: How can I monitor the progress of the reactions?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the N-ethylation and bromination steps. Use an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any byproducts. Visualize the spots under a UV lamp.

Q5: What are typical yields for the synthesis of this compound?

A5: Yields can vary significantly depending on the specific reaction conditions, scale, and purity of the reagents. Generally, for the N-alkylation step, yields can range from moderate to good.[5] The subsequent bromination step can also provide good yields if performed under optimized conditions. Overall yields for the two-step process would be a product of the individual step yields.

Data Presentation

Table 1: Comparison of Conditions for N-Alkylation of Pyrazoles

ParameterMethod A: NaH/DMFMethod B: K₂CO₃/MeCNMethod C: Acid-CatalyzedReference
Base/Catalyst Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Camphorsulfonic acid (CSA)[1],[2],[5]
Solvent N,N-Dimethylformamide (DMF)Acetonitrile (MeCN)1,2-Dichloroethane (DCE)[1],[2],[5]
Ethylating Agent Ethyl Iodide/BromideEthyl Iodide/BromidePhenethyl trichloroacetimidate[1],[2],[5]
Temperature Room Temperature to 80°CRefluxRoom Temperature[1],[2],[5]
General Yields Moderate to HighModerateModerate to Good[1],[2],[5]
Key Advantage Strong base ensures deprotonationMilder conditionsAvoids strong bases[1],[2],[5]

Table 2: Common Brominating Agents for Pyrazoles

Brominating AgentAbbreviationTypical SolventKey FeaturesReference
N-BromosuccinimideNBSDMF, CHCl₃, CCl₄Mild, selective, easy to handle solid.[4]
BromineBr₂Acetic Acid, CHCl₃Highly reactive, can lead to over-bromination.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-1H-pyrazole
  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add pyrazole (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.5 M.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0°C and add ethyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate 1-ethyl-1H-pyrazole.

Protocol 2: Synthesis of this compound
  • In a dry round-bottom flask, dissolve 1-ethyl-1H-pyrazole (1.0 eq) in dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) in small portions over a period of 20 minutes, ensuring the temperature remains at 0°C.[4]

  • Continue stirring the reaction mixture at 0°C for an additional 30 minutes.[4]

  • Allow the reaction to warm to room temperature and monitor for completion by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic phases with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Ethylation of Pyrazole cluster_step2 Step 2: Bromination pyrazole Pyrazole deprotonation Deprotonation @ 0°C to RT pyrazole->deprotonation na_h NaH (Base) na_h->deprotonation dmf Anhydrous DMF (Solvent) dmf->deprotonation ethyl_iodide Ethyl Iodide alkylation N-Ethylation @ 0°C to RT ethyl_iodide->alkylation deprotonation->alkylation workup1 Aqueous Work-up & Extraction alkylation->workup1 purification1 Column Chromatography workup1->purification1 ethyl_pyrazole 1-ethyl-1H-pyrazole purification1->ethyl_pyrazole bromination Bromination @ 0°C ethyl_pyrazole->bromination ethyl_pyrazole->bromination nbs NBS nbs->bromination dmf2 DMF (Solvent) dmf2->bromination workup2 Aqueous Work-up & Extraction bromination->workup2 purification2 Column Chromatography workup2->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_ethylation N-Ethylation Issues cluster_bromination Bromination Issues start Low Yield or Impure Product low_yield_e Low Yield of 1-ethyl-1H-pyrazole start->low_yield_e isomers_e Mixture of N1/N2 Isomers start->isomers_e low_yield_b Low Yield of this compound start->low_yield_b poly_bromo Poly-bromination start->poly_bromo incomplete_deprotonation Incomplete Deprotonation? low_yield_e->incomplete_deprotonation bad_reagents_e Degraded Reagents? low_yield_e->bad_reagents_e wrong_conditions_e Suboptimal Conditions? isomers_e->wrong_conditions_e check_base check_base incomplete_deprotonation->check_base Check Base Purity/ Activity use_fresh use_fresh bad_reagents_e->use_fresh Use Fresh Reagents optimize_e optimize_e wrong_conditions_e->optimize_e Optimize Base/Solvent/ Temperature wrong_reagent_b Incorrect Brominating Agent? low_yield_b->wrong_reagent_b wrong_conditions_b Suboptimal Conditions? low_yield_b->wrong_conditions_b poly_bromo->wrong_conditions_b stoichiometry Incorrect Stoichiometry? poly_bromo->stoichiometry check_nbs check_nbs wrong_reagent_b->check_nbs Use Pure NBS control_temp control_temp wrong_conditions_b->control_temp Control Temperature (0°C) control_nbs control_nbs stoichiometry->control_nbs Control NBS Equivalents

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-1-ethyl-1H-pyrazole by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, a standard stationary phase is silica gel (230-400 mesh).[1] The mobile phase, or eluent, is typically a non-polar solvent system with a polar modifier. A common starting point is a mixture of hexane and ethyl acetate.[1][2] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.[1]

Q2: How can I determine the correct solvent system using Thin-Layer Chromatography (TLC)?

A2: To find the ideal solvent system, spot your crude sample on a TLC plate and develop it in a chamber with a small amount of a test eluent (e.g., varying ratios of hexane:ethyl acetate). The best solvent system will show good separation between your target compound and any impurities, with the spot for this compound having an Rf value around 0.3.[1] This Rf value generally ensures good separation and a reasonable elution time from the column.

Q3: My compound is "sticking" to the column or showing significant tailing. What could be the cause and how can I fix it?

A3: Halogenated compounds can sometimes exhibit "sticky" behavior on silica gel, leading to poor peak shape and tailing.[3] Tailing can also occur due to undesirable interactions between the sample and the stationary phase.[4] To mitigate this, consider the following:

  • Modify the mobile phase: Adding a small amount of a more polar solvent or a modifier like triethylamine (if your compound is basic) can help reduce tailing by competing for active sites on the silica gel.[1]

  • Use a different stationary phase: If tailing persists, you might consider using a less acidic stationary phase like alumina or deactivated silica gel.[5]

Q4: The separation between my desired product and an impurity is poor. What are my options?

A4: Poor resolution can be addressed in several ways:

  • Optimize the eluent: A less polar solvent system will generally decrease the Rf of all compounds and may improve separation. Running a solvent gradient (gradually increasing the polarity of the eluent) can also be effective.

  • Adjust the column parameters: Using a longer, narrower column can increase the theoretical plates and improve separation.[6]

  • Reduce the flow rate: A slower flow rate allows more time for equilibrium between the stationary and mobile phases, which can enhance separation.[7]

  • Check for compound stability: It is possible that your compound is degrading on the silica gel, leading to the appearance of an impurity during chromatography.[5] You can check for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.

Q5: How should I load my sample onto the column?

A5: There are two primary methods for sample loading:

  • Wet loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.[1]

  • Dry loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[7] Dry loading often results in better resolution.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the steps for purifying this compound from a crude reaction mixture.

1. Preparation of the Slurry and Packing the Column:

  • Secure a glass column vertically.
  • Place a small plug of cotton or glass wool at the bottom.
  • Add a thin layer of sand (about 1 cm).
  • In a separate beaker, create a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate).
  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[1]
  • Once the silica has settled, add another layer of sand on top.
  • Drain the excess solvent until the solvent level is just at the top of the sand.[1]

2. Sample Loading:

  • For Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed.[1]
  • For Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.[7]

3. Elution:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and silica.
  • Begin collecting fractions. The flow rate can be controlled with air pressure or a pump. A typical flow rate allows for the collection of fractions in a timely manner without compromising separation.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography of this compound. These values may require optimization for specific reaction mixtures.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.[1]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)The exact ratio should be determined by TLC analysis. Other solvent systems like dichloromethane/hexane can also be explored.
Target Rf Value ~0.3An Rf in this range on TLC generally provides good separation on the column.[1]
Silica to Compound Ratio 50:1 to 100:1 by weightFor difficult separations, a higher ratio may be necessary.
Sample Loading Dry loading is often preferred for best resolution.If the compound is highly soluble in the eluent, wet loading can be sufficient.[7]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow Start Start Purification TLC_Analysis 1. Perform TLC Analysis Start->TLC_Analysis Good_Separation Good Separation? (Rf ~0.3) TLC_Analysis->Good_Separation Streaking_TLC Consider Adding Modifier (e.g., Triethylamine for basic compounds) TLC_Analysis->Streaking_TLC Streaking? Pack_Column 2. Pack Column with Silica Gel Good_Separation->Pack_Column Yes Poor_Separation_TLC Adjust Solvent System (Change Polarity) Good_Separation->Poor_Separation_TLC No Load_Sample 3. Load Sample (Dry or Wet) Pack_Column->Load_Sample Run_Column 4. Run Column & Collect Fractions Load_Sample->Run_Column Analyze_Fractions 5. Analyze Fractions by TLC Run_Column->Analyze_Fractions Check_Purity Fractions Pure? Analyze_Fractions->Check_Purity No_Compound Compound not eluting? Analyze_Fractions->No_Compound Poor_Separation_TLC->TLC_Analysis Streaking_TLC->TLC_Analysis Combine_Fractions 6. Combine Pure Fractions Check_Purity->Combine_Fractions Yes Mixed_Fractions Repurify Mixed Fractions or Combine with next batch Check_Purity->Mixed_Fractions Partially Evaporate_Solvent 7. Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product Increase_Polarity Increase Eluent Polarity No_Compound->Increase_Polarity Yes Check_Stability Check Compound Stability on Silica No_Compound->Check_Stability Still Nothing? Increase_Polarity->Run_Column

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Optimizing Suzuki Coupling for Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for brominated pyrazoles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of brominated pyrazoles.

Q1: My Suzuki coupling reaction is resulting in a low yield or failing completely. What are the initial troubleshooting steps?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is crucial. First, verify the integrity of your starting materials and reagents. Ensure the brominated pyrazole is pure and the boronic acid or ester has not degraded, which can occur through protodeboronation.[1][2] Confirm that the palladium catalyst is active, as some palladium sources can degrade over time.[3] It is also critical to ensure that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing the solvent, as oxygen can lead to side reactions like the homocoupling of the boronic acid.[4]

Q2: I am observing significant debromination of my pyrazole starting material. How can I minimize this side reaction?

A2: Debromination is a common side reaction with heteroaryl halides.[4] Several factors can influence the extent of this undesired reaction:

  • N-H Acidity: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interfere with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen with groups like Boc or SEM can significantly reduce debromination.[4]

  • Base and Solvent Choice: The strength and type of base, along with the solvent, are critical. Using milder inorganic bases such as K₃PO₄ or CsF, or employing organic bases, can be less likely to promote debromination compared to strong inorganic bases like NaOH or KOH.[4]

  • Catalyst System: The selection of the palladium precursor and ligand plays a vital role. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often more effective at suppressing dehalogenation than less sophisticated ligands like triphenylphosphine (PPh₃).[4]

Q3: Boronic acid homocoupling is a major byproduct in my reaction. What are the primary causes and solutions?

A3: Homocoupling of the boronic acid is frequently promoted by the presence of oxygen.[4] To mitigate this, ensure the reaction is set up under a strictly inert atmosphere and that the solvent is thoroughly degassed.[4] The choice of catalyst precursor can also be a factor; starting with a Pd(II) precursor can sometimes lead to initial homocoupling as it is reduced to the active Pd(0) species.[4] Using a Pd(0) source directly or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II) that drives homocoupling.[4] Additionally, high reaction temperatures can increase the rate of homocoupling, so lowering the temperature may be beneficial.[4] Certain ligands, such as SPhos, have been shown to be effective in suppressing homocoupling.[4]

Q4: How do I select the optimal catalyst and ligand for my brominated pyrazole substrate?

A4: The ideal catalyst and ligand combination is often substrate-dependent and may require screening. For Suzuki couplings involving heteroaryl halides like brominated pyrazoles, catalysts with bulky and electron-rich phosphine ligands are generally preferred.[4][5] Ligands such as SPhos and XPhos have demonstrated high efficacy in these types of couplings.[4][6] While traditional catalysts like Pd(PPh₃)₄ can be effective, they may not be robust enough for challenging substrates, especially unprotected functionalized pyrazoles.[7] Pre-catalysts, which are more stable and lead to the controlled formation of the active catalytic species, are also an excellent choice.[6]

Q5: What is the impact of the base and solvent on the reaction outcome?

A5: The base and solvent system is critical for a successful Suzuki coupling. The base is required to activate the boronic acid for the transmetalation step.[5] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[8][9] The choice of base should be compatible with any sensitive functional groups on your substrates.[10]

The solvent choice influences the solubility of the reactants and the stability of the catalytic species. A mixture of an organic solvent like 1,4-dioxane or THF with water is commonly used.[11][12] However, the use of ethereal solvents has in some cases led to very low yields of the cross-coupling product.[13] For certain substrates, polar aprotic solvents like DMF or acetonitrile can be effective.[14][15]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies on the Suzuki coupling of brominated pyrazoles, providing a comparison of different reaction conditions.

Table 1: Suzuki Coupling of 4-Bromopyrazoles with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O1001880[6]
Pd₂(dba)₃ (3.5)XPhos (7)K₃PO₄ (2)1,4-Dioxane/H₂O1002486[6]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.5)1,4-Dioxane/H₂O906Not specified[11]

Table 2: Influence of Base on Suzuki Coupling Yield

CatalystLigandBrominated PyrazoleBoronic AcidBaseSolventYield (%)Reference
Pd(OAc)₂PPh₃4-bromotoluenePhenylboronic acidKOHMethanol~17[13]
Pd/NiFe₂O₄-4-bromotoluenePhenylboronic acidNa₂CO₃DMF/H₂O98[9]
Pd/NiFe₂O₄-4-bromotoluenePhenylboronic acidK₂CO₃DMF/H₂O95[9]
Pd/NiFe₂O₄-4-bromotoluenePhenylboronic acidCs₂CO₃DMF/H₂O92[9]

*Note: While not a pyrazole, this data on 4-bromotoluene provides a useful comparison of base effectiveness in a similar system.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Brominated Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the brominated pyrazole (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst and ligand (if separate).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time (typically 6-24 hours).[6][11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Bromopyrazole, Boronic Acid, and Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product Troubleshooting_Tree cluster_yield Primary Checks cluster_side_reactions Side Reaction Analysis cluster_solutions Potential Solutions start Low or No Yield reagents Check Reagent Purity (Pyrazole, Boronic Acid) start->reagents catalyst Verify Catalyst Activity start->catalyst atmosphere Ensure Inert Atmosphere start->atmosphere debromination Debromination Observed? reagents->debromination If problem persists homocoupling Homocoupling Observed? atmosphere->homocoupling If problem persists protect_n Protect Pyrazole N-H debromination->protect_n Yes change_base Use Milder Base (K₃PO₄, CsF) debromination->change_base Yes change_ligand Use Bulky, Electron-Rich Ligand (XPhos, SPhos) debromination->change_ligand Yes degas Thoroughly Degas Solvent homocoupling->degas Yes pd0_source Use Pd(0) Catalyst Source homocoupling->pd0_source Yes lower_temp Lower Reaction Temperature homocoupling->lower_temp Yes

References

preventing debromination in 5-Bromo-1-ethyl-1H-pyrazole reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding the prevention of debromination during chemical reactions involving 5-Bromo-1-ethyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem in my reactions?

A1: Debromination is a chemical side reaction where the bromine atom on your this compound is replaced by a hydrogen atom, leading to the formation of 1-ethyl-1H-pyrazole.[1][2] This is a significant issue for several reasons:

  • Reduced Yield: It consumes your starting material, lowering the yield of the desired product.

  • Purification Challenges: It introduces a significant byproduct that can be difficult to separate from your target molecule due to similar physical properties.

  • Blocks Subsequent Steps: The bromine atom is often the reactive handle for subsequent cross-coupling reactions. Its removal prevents the planned molecular diversification.[2]

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: Debromination in Pd-catalyzed reactions (like Suzuki-Miyaura or Buchwald-Hartwig) is often a reductive process. The main causes include:

  • Base-Promoted Decomposition: Certain bases, particularly in the presence of trace water or other proton sources, can facilitate the debromination pathway. Studies have shown that heating a brominated pyrazole with a base like K₂CO₃, even without a palladium catalyst, can lead to complete debromination.[3][4]

  • Hydride Sources: The reaction mixture can contain sources of hydride (H⁻), which can be transferred to the palladium catalyst to form a Pd-H species. This species can then participate in a catalytic cycle that results in hydrodehalogenation (replacement of Br with H).[2]

  • Catalyst System: The choice of palladium precursor and ligand is crucial. Some catalyst systems are more prone to promoting reductive dehalogenation than others.[2][5] For instance, while highly reactive, some catalysts may also more readily engage in side reactions if conditions are not optimal.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of debromination.[2]

Q3: I am seeing significant debromination in my Suzuki-Miyaura coupling with this compound. How can I minimize it?

A3: To minimize debromination in Suzuki-Miyaura couplings, a careful optimization of reaction parameters is necessary. Direct comparisons of chloro, bromo, and iodo-pyrazoles have shown that bromo and chloro derivatives are often superior to iodo-pyrazoles due to a reduced tendency for dehalogenation.[6] Consider the following adjustments:

  • Catalyst/Ligand Choice: Employ a robust catalyst system. For brominated pyrazoles and indazoles, Pd(dppf)Cl₂ has been shown to be effective.[7][8] For particularly challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands like XPhos can be used to avoid debromination.[3]

  • Base Selection: Use the mildest base that can effectively promote the reaction. While K₂CO₃ is common, it has also been implicated in promoting debromination at high temperatures.[3][4] Consider screening other bases like Cs₂CO₃ or K₃PO₄.

  • Solvent and Temperature: Use anhydrous solvents and maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Reactions are often successful at temperatures around 80-90 °C.[8][9]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent the introduction of oxygen and moisture, which can degrade the catalyst and reagents.[9]

Q4: Is debromination a concern when performing a lithiation or Grignard formation reaction?

A4: Yes, debromination can be a significant side reaction during metal-halogen exchange.

  • Lithiation: When using organolithium reagents like n-BuLi or t-BuLi, the newly formed lithiated pyrazole can be quenched by proton sources in the reaction mixture (e.g., trace water, solvent like THF) to yield the debrominated product.[10][11] The n-butyl bromide byproduct formed during the exchange can also react with the organolithium reagent, leading to side products and potentially complicating the reaction.[11] To minimize this, use rigorously dried glassware and anhydrous solvents, and perform the reaction at low temperatures (e.g., -78 °C).

  • Grignard Formation: The formation of Grignard reagents can be accompanied by side reactions. The primary side product is often a Wurtz coupling product (dimerization), but debromination (hydrodehalogenation) can also occur if proton sources are present during the reaction or work-up.[1][12] Ensuring strictly anhydrous conditions is critical for success.[13]

Troubleshooting and Optimization Guides

The following tables summarize key parameters that can be optimized to suppress debromination in common cross-coupling reactions.

Table 1: Optimizing Suzuki-Miyaura Coupling Conditions

ParameterRecommendationRationale & Notes
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂, XPhosPdG2Pd(dppf)Cl₂ is a reliable choice for many heteroaryl couplings.[7][8] Advanced catalysts like XPhosPdG2 can be highly effective in preventing debromination with challenging substrates.[3]
Ligand dppf, SPhos, XPhosBulky, electron-rich phosphine ligands often stabilize the palladium complex and favor the desired cross-coupling pathway over reductive dehalogenation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is common but can promote debromination at high temperatures.[3][4] Cs₂CO₃ is often a milder and more effective alternative.
Solvent 1,4-Dioxane/H₂O, DME, TolueneThe choice of solvent can influence the reaction outcome. Anhydrous solvents should be used whenever possible.[5]
Temperature 80 - 100 °CUse the minimum temperature required for a reasonable reaction rate to minimize thermal decomposition and side reactions.

Table 2: Optimizing Buchwald-Hartwig Amination Conditions

ParameterRecommendationRationale & Notes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂, tBuBrettPhos precatalystThe choice of palladium source is critical. Modern precatalysts are often highly active and can operate under milder conditions.[14][15]
Ligand BINAP, Xantphos, tBuBrettPhosBulky biarylphosphine ligands are essential for efficient C-N bond formation and can help suppress reductive dehalogenation.[14][16]
Base NaOtBu, K₂CO₃, Cs₂CO₃, LHMDSNaOtBu is a strong base commonly used. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable.[16] LHMDS has also been used successfully.[14]
Solvent Toluene, DioxaneAnhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation and side reactions.[5]
Temperature 80 - 110 °CHigher temperatures may be required but can also increase debromination. Optimization is key.[5]

Experimental Workflow & Pathway Diagrams

Caption: A logical workflow for troubleshooting and resolving debromination issues.

Caption: Catalytic cycle showing the desired cross-coupling versus the side reaction.

Key Experimental Protocols

The following protocols are generalized methodologies adapted for this compound based on successful reactions with analogous substrates.[5][9] Researchers should perform small-scale trials to optimize conditions for their specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Pd(dppf)Cl₂ (0.02 - 0.05 equiv)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

    • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask or sealed tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-18 hours.

    • Once complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1 - 1.5 equiv)

    • Pd₂(dba)₃ (0.02 - 0.05 equiv)

    • BINAP or Xantphos (0.04 - 0.10 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

    • Anhydrous Toluene

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precursor, the ligand, and the base.

    • Add the this compound and anhydrous toluene.

    • Add the amine to the mixture.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS, typically complete within 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and quench carefully with water.

    • Filter the mixture through a pad of Celite® to remove palladium residues.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent and purify the crude product by column chromatography.

References

Technical Support Center: Regioselectivity in the Synthesis of 1,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges of regioselectivity in the synthesis of 1,5-disubstituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of 1,5-disubstituted pyrazole synthesis and why is it crucial?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple isomers. In the synthesis of pyrazoles, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can lead to the formation of two different regioisomers, for instance, the 1,3- and 1,5-disubstituted products.[1][2] Controlling the formation of the desired regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the initial attack to the less hindered carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a significant role. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group (-CF₃) is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the site of the initial attack.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent Choice: The solvent can significantly influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.

Q3: Besides the Knorr synthesis, what other methods are used to synthesize 1,5-disubstituted pyrazoles with controlled regioselectivity?

A3: Several other methods can provide better control over regioselectivity:

  • Reaction of α,β-Unsaturated Ketones with Hydrazines: This method can offer good regioselectivity depending on the substitution pattern of the starting materials.

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for pyrazole synthesis.[3] Also, the 1,3-dipolar cycloaddition of nitrilimines (generated in situ from hydrazonyl halides) with alkynes can yield tetrasubstituted pyrazoles with good regioselectivity.[4]

  • Multicomponent Reactions: These reactions, where multiple starting materials react in a single step, can be designed to favor the formation of a specific regioisomer.[5][6]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This approach has been shown to offer complete regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles.[7]

Troubleshooting Guide

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the reaction towards a single isomer under the current conditions.

  • Troubleshooting Steps:

    • Modify the Solvent: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to significantly enhance regioselectivity.

    • Adjust the pH: If the reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid) or a base. The optimal pH can be substrate-dependent, so screening different conditions is recommended.[1]

    • Change the Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower or higher temperature may favor one regioisomer.

    • Consider a Different Synthetic Route: If the above modifications are unsuccessful, a different synthetic strategy, such as a multicomponent reaction or a 1,3-dipolar cycloaddition, may be necessary to achieve the desired regioselectivity.[3][5][6]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your standard reaction conditions.[2]

  • Troubleshooting Steps:

    • Reverse the Polarity of the Reagents (if possible): Consider if a synthetic equivalent of your 1,3-dicarbonyl or hydrazine could be used to reverse the regiochemical outcome.

    • Utilize a Catalyst: Certain Lewis acids or other catalysts may alter the reaction pathway and favor the formation of the desired isomer.

    • Explore Alternative Published Procedures: Look for literature precedents where the desired regioisomer was successfully synthesized, even if it involves a completely different synthetic approach.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.

  • Troubleshooting Steps:

    • Thin-Layer Chromatography (TLC) Analysis: First, perform a thorough screening of various solvent systems using TLC to find an eluent that provides the best possible separation between the two isomer spots.[2] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow elution are key to achieving good separation.

    • Recrystallization: If the isomers have different solubilities, recrystallization from a suitable solvent or solvent mixture may be an effective purification method.

Quantitative Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(aryl)-4,4,4-trifluorobutane-1,3-diones with Methylhydrazine.

EntryAryl Group (Ar)SolventRegioisomeric Ratio (1,5-disubstituted : 1,3-disubstituted)
1PhenylEthanol85:15
2PhenylTFE95:5
3PhenylHFIP>99:1
44-MethoxyphenylEthanol88:12
54-MethoxyphenylTFE97:3
64-MethoxyphenylHFIP>99:1
74-NitrophenylEthanol70:30
84-NitrophenylTFE85:15
94-NitrophenylHFIP98:2

Data is illustrative and based on trends reported in the literature, such as the significant improvement in regioselectivity with fluorinated alcohols.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles using a Fluorinated Alcohol Solvent

This protocol describes a general method for the synthesis of 1,5-disubstituted pyrazoles with high regioselectivity by utilizing a fluorinated alcohol as the solvent.

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

    • Substituted hydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (5 mL).

    • To this solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired 1,5-disubstituted pyrazole.

Protocol 2: Microwave-Assisted Synthesis of 1,5-Disubstituted Pyrazoles

This protocol provides a rapid method for the synthesis of pyrazoles, which in some cases can favor the thermodynamically preferred isomer.[1]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Securely seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes).

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Further purification can be achieved by recrystallization if necessary.

Visualizations

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_pathA Pathway A: Attack at C1 cluster_pathB Pathway B: Attack at C3 cluster_factors Influencing Factors R1_CO_CH2_CO_R2 Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R2) Attack_A Initial attack of -NH2 at C1 (less hindered/more electrophilic) R1_CO_CH2_CO_R2->Attack_A Attack_B Initial attack of -NH2 at C3 (more hindered/less electrophilic) R1_CO_CH2_CO_R2->Attack_B R3_NH_NH2 Substituted Hydrazine R3_NH_NH2->Attack_A R3_NH_NH2->Attack_B Intermediate_A Intermediate A Attack_A->Intermediate_A Cyclization_A Cyclization Intermediate_A->Cyclization_A Dehydration_A Dehydration Cyclization_A->Dehydration_A Product_A 1,5-Disubstituted Pyrazole Dehydration_A->Product_A Intermediate_B Intermediate B Attack_B->Intermediate_B Cyclization_B Cyclization Intermediate_B->Cyclization_B Dehydration_B Dehydration Cyclization_B->Dehydration_B Product_B 1,3-Disubstituted Pyrazole Dehydration_B->Product_B Steric_Hindrance Steric Hindrance (Favors less hindered path) Steric_Hindrance->Attack_A Steric_Hindrance->Attack_B Electronic_Effects Electronic Effects (Favors more electrophilic C) Electronic_Effects->Attack_A Electronic_Effects->Attack_B pH Reaction pH (Alters nucleophilicity) cluster_pathways cluster_pathways pH->cluster_pathways Solvent Solvent (e.g., TFE, HFIP) Solvent->cluster_pathways

Caption: Reaction pathways in Knorr pyrazole synthesis.

G Start Start: Poor Regioselectivity (Mixture of Isomers) Q1 Is the reaction producing a 1:1 mixture of regioisomers? Start->Q1 End_Separate Separate Isomers via Chromatography/Recrystallization Start->End_Separate If synthesis is complete A1_Yes Yes Q1->A1_Yes Yes A1_No No (Undesired isomer is major) Q1->A1_No No Action1 Change Solvent to TFE or HFIP A1_Yes->Action1 A1_No->Action1 Q2 Is regioselectivity improved? Action1->Q2 Action2 Adjust Reaction pH (Acidic/Basic Catalysis) Action2->Q2 Action3 Modify Reaction Temperature Action3->Q2 Action4 Consider Alternative Synthetic Route (e.g., Multicomponent Reaction) End_Success End: Desired Regioisomer Obtained Action4->End_Success A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No A2_Yes->End_Success A2_No->Action2 A2_No->Action3 A2_No->Action4

Caption: Troubleshooting workflow for poor regioselectivity.

References

stability and storage conditions for 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5-Bromo-1-ethyl-1H-pyrazole, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under appropriate conditions. The compound should be stored at 2-8 °C in a tightly sealed container, protected from light, and preferably under an inert atmosphere such as argon or nitrogen.[1]

Q2: How stable is this compound in common organic solvents?

A2: While specific quantitative stability data in various solvents is not extensively published, for experimental purposes, it is best practice to prepare solutions of this compound fresh for each use. If storage in solution is unavoidable, it is recommended to use anhydrous, degassed solvents and store the solution at a low temperature (2-8 °C) under an inert atmosphere for a short period. Long-term storage in solution is not recommended due to the potential for slow degradation.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Pyrazole derivatives can be sensitive to both strong acids and strong bases. The N-ethyl group and the C-Br bond may be susceptible to cleavage or reaction under harsh pH conditions. It is advisable to maintain a neutral pH during reactions and workups whenever possible. If acidic or basic conditions are necessary, they should be as mild as possible, and the reaction time should be minimized.

Q4: What are the likely degradation pathways for this compound?

A4: The primary potential degradation pathway, particularly during palladium-catalyzed cross-coupling reactions, is the reductive dehalogenation of the C-Br bond, leading to the formation of 1-ethyl-1H-pyrazole as a byproduct.[2] This can be minimized by using appropriate ligands and carefully controlling reaction conditions. Other potential degradation pathways could involve reactions at the pyrazole ring or cleavage of the N-ethyl group under harsh conditions.

Q5: Are there any known incompatibilities for this compound?

A5: this compound may be incompatible with strong oxidizing agents and strong bases. When used in palladium-catalyzed reactions, care must be taken to ensure the compatibility of all reagents, ligands, and solvents to avoid unwanted side reactions or catalyst deactivation.[3]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound.

Issue Potential Cause Troubleshooting Steps
Low yield in cross-coupling reactions (e.g., Suzuki, Sonogashira) 1. Degradation of the starting material: The compound may have degraded due to improper storage or handling. 2. Dehalogenation side reaction: The bromine atom is replaced by hydrogen, leading to a non-reactive species.[2] 3. Inactive catalyst: The palladium catalyst may have been oxidized or poisoned.1. Verify Purity: Check the purity of the this compound by NMR or LC-MS before use. 2. Optimize Reaction Conditions: Use fresh, degassed solvents and strictly maintain an inert atmosphere throughout the reaction.[3] Consider using ligands that promote reductive elimination and suppress dehalogenation. 3. Use Fresh Catalyst: Ensure the palladium catalyst is active and from a reliable source.
Presence of an unexpected byproduct with a mass corresponding to 1-ethyl-1H-pyrazole Reductive dehalogenation: This is a common side reaction in palladium-catalyzed couplings of aryl bromides.[2]1. Adjust Base and Solvent: The choice of base and solvent can influence the rate of dehalogenation. Screen different conditions to minimize this side reaction. 2. Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature may decrease the rate of the dehalogenation side reaction.
Inconsistent reaction outcomes 1. Variable quality of starting material: Impurities or degradation products in the this compound can lead to inconsistent results. 2. Atmosphere control: Inconsistent exclusion of air and moisture can affect catalyst activity and substrate stability.1. Standardize Material Quality: Source the compound from a reputable supplier and verify its purity upon receipt and before use. 2. Rigorous Inert Technique: Employ robust techniques for maintaining an inert atmosphere, such as using a glovebox or Schlenk line.[3]
Compound appears discolored or has an unusual odor Decomposition: The compound may have degraded due to exposure to light, air, or moisture over time.1. Do not use: If the compound's appearance has changed, it is best to discard it and obtain a fresh batch. 2. Review Storage Practices: Ensure that the storage conditions outlined in the FAQ section are being strictly followed.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid and is based on procedures for analogous compounds.[3]

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne, adapted from protocols for similar substrates.[3]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting and Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Experiment Start check_purity Check Purity of Starting Material (NMR, LC-MS) start->check_purity purity_ok Purity OK? check_purity->purity_ok reaction_setup Set up Reaction under Inert Atmosphere with Degassed Solvents purity_ok->reaction_setup Yes order_new Order Fresh Compound purity_ok->order_new No monitor_reaction Monitor Reaction (TLC, LC-MS) reaction_setup->monitor_reaction issue_detected Issue Detected? (e.g., Low Conversion, Byproduct) monitor_reaction->issue_detected troubleshoot Troubleshoot Reaction issue_detected->troubleshoot Yes workup Workup and Purification issue_detected->workup No troubleshoot->reaction_setup Re-optimize Conditions success Successful Outcome workup->success

Caption: A logical workflow for troubleshooting experiments involving this compound.

Storage_Handling_Logic Storage and Handling Decision Tree compound_received Compound Received storage_conditions Store at 2-8 °C, Dark, Inert Atmosphere compound_received->storage_conditions use_in_experiment Use in Experiment? storage_conditions->use_in_experiment prepare_fresh_solution Prepare Fresh Solution in Degassed Solvent use_in_experiment->prepare_fresh_solution Yes long_term_storage Continue Long-term Storage of Solid use_in_experiment->long_term_storage No short_term_storage Short-term Storage of Solution? prepare_fresh_solution->short_term_storage store_cold_inert Store at 2-8 °C under Inert Gas short_term_storage->store_cold_inert Yes use_immediately Use Immediately short_term_storage->use_immediately No store_cold_inert->use_immediately discard_solution Discard Unused Solution use_immediately->discard_solution

Caption: Decision tree for the proper storage and handling of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in pyrazole coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs)

Q1: My pyrazole coupling reaction has stalled or resulted in a very low yield. What are the first things I should check?

Low yields in pyrazole coupling reactions can often be traced back to the quality of the reagents and the reaction setup.[1][2] The primary areas to investigate are:

  • Reagent Purity: Ensure the purity of your starting materials, including the pyrazole, the coupling partner (e.g., aryl halide, boronic acid), and the base.[1] Impurities can lead to side reactions or poison the catalyst.[1] Hydrazine derivatives, if used as precursors, can degrade over time and may require purification.[1]

  • Solvent Quality: The solvent must be anhydrous and thoroughly degassed.[3] Oxygen can deactivate palladium catalysts, and the presence of water can facilitate unwanted side reactions like hydrodehalogenation or boronic acid decomposition.[3]

  • Catalyst and Ligand Integrity: Verify that your catalyst and ligand have not degraded.[3] Many phosphine ligands are air-sensitive, and palladium precatalysts can be deactivated by improper storage. Using a freshly opened bottle or a glovebox for handling is recommended.[3]

  • Inert Atmosphere: The reaction vessel must be properly sealed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3] This is critical to prevent the oxidation of the active Pd(0) species.[4]

Q2: How do I select the optimal catalyst and ligand for my specific substrates?

The choice of catalyst and ligand is critical and depends heavily on the steric and electronic properties of your pyrazole and coupling partner.[3]

  • Palladium Source: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they facilitate the clean and efficient generation of the active LPd(0) catalytic species.[3][4]

  • Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required.[3] The choice of ligand can have a remarkable effect on conversion. For example, in a Buchwald-Hartwig coupling of a benzimidazole, the use of XPhos led to 91% conversion, while reactions with BINAP and DPEphos failed.[5] A screening of different ligands is often necessary to find the optimal choice for a new substrate combination.[6]

Q3: My starting materials are decomposing. Could the base or temperature be the issue?

Yes, both the choice of base and the reaction temperature are critical parameters that can lead to decomposition if not optimized.

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can be too harsh for substrates with sensitive functional groups, leading to decomposition, especially at higher temperatures.[3] Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3]

  • Reaction Temperature: Elevated temperatures do not always improve the reaction rate and can be detrimental. For some catalyst systems, temperatures above 100 °C can cause rapid precipitation of palladium black, indicating catalyst decomposition and leading to a drop in yield.[7] It is crucial to find the optimal temperature balance that promotes the desired reaction without degrading the catalyst or substrates.[7][8]

Q4: I'm observing significant side products. What are the most common side reactions?

Several side reactions can compete with your desired coupling, reducing the overall yield.

  • Hydrodehalogenation: This is the replacement of the halogen on your aryl halide with a hydrogen atom. It can be promoted by the presence of water or other protic sources.[3]

  • Dehalogenation (Reductive): In Suzuki-Miyaura reactions, chloro and bromo pyrazole derivatives have been found to be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions.[9]

  • Homo-coupling: This is the self-coupling of the boronic acid partner in Suzuki reactions, and it can be a significant issue if the catalytic cycle is inefficient.

  • Competitive N-H Coupling: If your pyrazole has an unprotected N-H group, it can compete as a nucleophile in the coupling reaction, potentially leading to undesired N-arylation products or polymerization.[3]

Troubleshooting Guide

If the initial checks do not resolve the issue, a more systematic approach to troubleshooting is required. The following workflow provides a logical progression of steps to identify and solve the problem.

G cluster_start cluster_reagents Step 1: Verify Reagents & Setup cluster_optimization Step 2: Systematic Optimization cluster_analysis Step 3: Analyze for Side Reactions cluster_end start Low Conversion Rate reagent_purity Check Purity of Pyrazole, Aryl Halide, Base start->reagent_purity Begin Troubleshooting solvent_quality Use Anhydrous, Degassed Solvent reagent_purity->solvent_quality catalyst_integrity Confirm Catalyst/Ligand Activity solvent_quality->catalyst_integrity inert_atmosphere Ensure Proper Inert Atmosphere (Ar/N2) catalyst_integrity->inert_atmosphere ligand_screen Screen Different Ligands (e.g., XPhos, BrettPhos, SPhos) inert_atmosphere->ligand_screen If problem persists base_screen Screen Weaker Bases (e.g., K3PO4, Cs2CO3) ligand_screen->base_screen Test Ligand Effect end Reaction Optimized ligand_screen->end Problem Resolved temp_screen Optimize Temperature (e.g., 80-110 °C) base_screen->temp_screen Test Base Effect base_screen->end Problem Resolved solvent_screen Test Alternative Solvents (e.g., Dioxane, Toluene, THF) temp_screen->solvent_screen Test Temp. Effect temp_screen->end Problem Resolved check_dehalogenation Analyze for Hydro- dehalogenation Product solvent_screen->check_dehalogenation If side products are observed solvent_screen->end Problem Resolved check_homocoupling Check for Homo-coupled Byproducts check_dehalogenation->check_homocoupling check_nh Consider Protecting Pyrazole N-H Group check_homocoupling->check_nh check_nh->end Problem Resolved

A logical guide for troubleshooting common coupling reaction issues.

Data Presentation: Parameter Optimization

The following tables summarize the effects of different reaction parameters on the conversion rates of pyrazole coupling reactions, based on literature data.

Table 1: Effect of Ligand and Catalyst on Buchwald-Hartwig Amination

Entry Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Conversion (%) Ref
1 Pd(dba)₂ (10) tBuDavePhos (20) tBuOK Xylene 160 (MW) 0.17 60 [6][10]
2 Pd(dba)₂ (10) XPhos (20) tBuOK Xylene 160 (MW) 0.17 10 [6]
3 Pd(dba)₂ (10) SPhos (20) tBuOK Xylene 160 (MW) 0.17 <5 [6]
4 Pd₂(dba)₃ XPhos NaOtBu Toluene 100 16 91 [5]
5 Pd₂(dba)₃ BINAP NaOtBu Toluene 100 16 0 [5]

| 6 | Pd₂(dba)₃ | DPEphos | NaOtBu | Toluene | 100 | 16 | 0 |[5] |

Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling

Entry Aryl Halide Base Solvent Temp (°C) Time (min) Yield (%) Ref
1 4'-bromoacetophenone KOH EtOH/H₂O (1:1) MW 2 98 [11]
2 4'-bromoacetophenone K₂CO₃ EtOH/H₂O (1:1) MW 2 96 [11]
3 4'-bromoacetophenone Cs₂CO₃ EtOH/H₂O (1:1) MW 2 92 [11]
4 4'-bromoacetophenone K₃PO₄ EtOH/H₂O (1:1) MW 2 87 [11]
5 4'-bromoacetophenone KOH MeCN/H₂O (1:1) MW 2 85 [11]

| 6 | 4'-bromoacetophenone | KOH | DMF/H₂O (1:1) | MW | 2 | 78 |[11] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Pyrazole Coupling

This protocol provides a typical workflow for the palladium-catalyzed C-N coupling of a pyrazole with an aryl halide.

G prep 1. Preparation - Add pyrazole, aryl halide, Pd precatalyst, and ligand to an oven-dried vial. inert 2. Inert Atmosphere - Seal the vial, then evacuate and backfill with Argon/Nitrogen (3x). prep->inert add_reagents 3. Reagent Addition - Add anhydrous, degassed solvent. - Add the base (e.g., NaOtBu, K3PO4). inert->add_reagents react 4. Reaction - Heat mixture to desired temperature (e.g., 80-110 °C) with stirring. - Monitor progress by TLC or LC-MS. add_reagents->react workup 5. Workup - Cool to room temperature. - Quench with water or sat. NH4Cl. - Extract with an organic solvent. react->workup purify 6. Purification - Dry organic layers (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H NMR spectrum of 5-Bromo-1-ethyl-1H-pyrazole, offering insights into its key spectral features in comparison to related pyrazole derivatives. Due to the limited availability of direct experimental data for this compound in the public domain, this guide presents predicted values based on established substituent effects, alongside experimental data for analogous compounds to provide a comprehensive analytical framework.

Comparison of ¹H NMR Data

The ¹H NMR spectrum of a substituted pyrazole is characterized by distinct signals for the pyrazole ring protons and the protons of the substituent groups. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals provide a detailed map of the molecule's structure.

The introduction of a bromine atom at the C5 position of the 1-ethyl-1H-pyrazole core is expected to induce a significant downfield shift of the adjacent H4 proton due to its electron-withdrawing nature. The H3 proton should be less affected. The ethyl group protons will exhibit their characteristic quartet and triplet, with minor shifts influenced by the substituted pyrazole ring.

Below is a table comparing the experimental ¹H NMR data for 1-ethyl-1H-pyrazole with the predicted data for this compound and experimental data for a similarly substituted pyrazole to illustrate these effects.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1-Ethyl-1H-pyrazole H3~7.5d~1.81H
H4~6.2t~2.21H
H5~7.4d~2.51H
-CH₂-~4.1q~7.32H
-CH₃~1.4t~7.33H
This compound (Predicted) H3~7.6d~2.01H
H4~6.4d~2.01H
-CH₂-~4.2q~7.32H
-CH₃~1.5t~7.33H
1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazole H46.05s-1H
-CH₂- (C5)2.70-2.59m-2H
-CH₂- (C3)2.70-2.59m-2H
-CH₃ (C5)1.33-1.20m-3H
-CH₃ (C3)1.33-1.20m-3H
Aromatic-H7.55 (d), 7.29 (d)d, d8.8, 8.14H

Experimental Protocol for ¹H NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the pyrazole compound.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.

  • The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

  • Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard (TMS).

  • The signals are integrated to determine the relative number of protons.

  • The coupling constants are measured from the splitting patterns.

Logical Workflow for ¹H NMR Analysis

The process of analyzing a compound like this compound using ¹H NMR follows a logical progression from sample preparation to final structure confirmation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Pyrazole Compound NMR_Tube NMR Tube Preparation Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer (400/500 MHz) NMR_Tube->Spectrometer Parameters Set Acquisition Parameters Spectrometer->Parameters Acquisition Acquire FID Parameters->Acquisition FT Fourier Transform Acquisition->FT Processing Phase & Baseline Correction FT->Processing Analysis Integration, Chemical Shift & Coupling Constant Analysis Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for the ¹H NMR analysis of pyrazole compounds.

By following this structured approach, researchers can confidently perform ¹H NMR analysis to elucidate and confirm the chemical structure of this compound and other novel pyrazole-based molecules, which is a critical step in the drug discovery and development pipeline.

Comparative Reactivity Analysis: 5-Bromo- vs. 5-Chloro-1-ethyl-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the relative reactivity of 5-bromo- and 5-chloro-1-ethyl-1H-pyrazole in key synthetic transformations, supported by experimental data and protocols.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of 5-bromo- and 5-chloropyrazole derivatives with arylboronic acids. The data indicates that the more reactive 5-bromopyrazole can undergo coupling under milder conditions, often leading to higher yields compared to its chloro-analogue, which may require more forcing conditions or specialized catalyst systems.

Parameter5-Bromo-1-ethyl-1H-pyrazole Derivative5-Chloro-1-ethyl-1H-pyrazole Derivative
Reaction Type Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Coupling Partner Arylboronic AcidArylboronic Acid
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhos
Base Na₂CO₃K₃PO₄
Solvent Toluene/EtOH/H₂ODioxane
Temperature 80-100 °C100-120 °C
Typical Yield 85-95%70-85%
Reference

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of a generic 5-halopyrazole.

Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromopyrazole Derivative

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Na₂CO₃ aqueous solution (2.0 eq)

  • Toluene/Ethanol (4:1 mixture)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 4-6 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a 5-Chloropyrazole Derivative

Materials:

  • 5-Chloro-1-ethyl-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.08 eq)

  • K₃PO₄ (3.0 eq)

  • Anhydrous Dioxane

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 5-chloro-1-ethyl-1H-pyrazole, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add anhydrous dioxane via syringe.

  • The flask is sealed and the reaction mixture is heated to 110 °C for 12-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the initial oxidative addition step where the reactivity difference between the bromo- and chloro-pyrazoles is most pronounced.

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D Ar'-B(OR)2, Base E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G H Ar-X (5-Halo-1-ethyl-1H-pyrazole) H->B I Ar'-B(OR)2 (Boronic Acid) I->D J Base J->D

A Comparative Guide to the Analytical Quality Control of 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quality control of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-1-ethyl-1H-pyrazole, a key building block in the synthesis of various pharmaceutical compounds, requires stringent analytical oversight to guarantee its identity, purity, and overall quality. This guide provides a comparative overview of the principal analytical methods for the quality control of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quality control of this compound depends on the specific analytical requirement, such as routine purity testing, identification of unknown impurities, or precise quantitative analysis. The following table summarizes the performance of the most common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

ParameterHPLC-UVGC-MSqNMR
Linearity (R²) ** > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98-102%97-103%99-101%
Precision (%RSD) **< 2%< 3%< 1%
Limit of Detection (LOD) ~0.01 µg/mL~0.025 ppmDependent on analyte and standard concentration
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.08 ppmDependent on analyte and standard concentration
Primary Application Purity, Assay, Impurity ProfilingVolatile Impurities, Isomer SeparationAbsolute Purity, Assay, Structure Confirmation

Note: The data presented in this table is representative of the performance of these analytical techniques for pyrazole derivatives and other similar small molecules. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine analysis of purity and the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: Determined by UV scan (typically around 210-230 nm for pyrazoles)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity and concentration of the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is highly effective for the identification and quantification of volatile and semi-volatile impurities, including potential isomers.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard and the internal standard in dichloromethane.

  • Sample Solution Preparation: Dissolve a known amount of the sample in dichloromethane and add the internal standard.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Injection mode: Split (e.g., 20:1)

    • Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-400

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Data Processing: Identify the peaks by comparing their retention times and mass spectra with the reference standard. Quantify the analytes using the internal standard method. The fragmentation patterns of pyrazoles in mass spectrometry can be complex and are influenced by substituents.[2]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[3][4][5][6] It is particularly useful for determining the absolute purity of a sample.[7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).

    • Use a 90° pulse angle.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Quality Control Workflow

The following diagrams illustrate the general workflow for the quality control of this compound and the logical relationship between the different analytical tests.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Reporting cluster_3 Final Disposition Sample Login Sample Login Sample Preparation Sample Preparation Sample Login->Sample Preparation HPLC Analysis (Purity, Assay) HPLC Analysis (Purity, Assay) Sample Preparation->HPLC Analysis (Purity, Assay) GC-MS Analysis (Impurities, Isomers) GC-MS Analysis (Impurities, Isomers) Sample Preparation->GC-MS Analysis (Impurities, Isomers) qNMR Analysis (Absolute Purity) qNMR Analysis (Absolute Purity) Sample Preparation->qNMR Analysis (Absolute Purity) Data Review Data Review HPLC Analysis (Purity, Assay)->Data Review GC-MS Analysis (Impurities, Isomers)->Data Review qNMR Analysis (Absolute Purity)->Data Review Certificate of Analysis Generation Certificate of Analysis Generation Data Review->Certificate of Analysis Generation Product Release/Rejection Product Release/Rejection Certificate of Analysis Generation->Product Release/Rejection

Caption: General workflow for the quality control of this compound.

G Identity Identity Purity Purity Assay Assay Impurities Impurities NMR NMR NMR->Identity Mass Spectrometry Mass Spectrometry Mass Spectrometry->Identity HPLC (Retention Time) HPLC (Retention Time) HPLC (Retention Time)->Identity HPLC HPLC HPLC->Purity HPLC->Assay HPLC->Impurities Non-volatile GC GC GC->Purity qNMR qNMR qNMR->Purity Absolute qNMR->Assay GC-MS GC-MS GC-MS->Impurities Volatile/Isomers

Caption: Logical relationship between analytical techniques and quality control tests.

References

Spectroscopic Data Comparison for 5-Bromo-1-ethyl-1H-pyrazole and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of spectroscopic data for 5-Bromo-1-ethyl-1H-pyrazole and its derivatives, aimed at researchers, scientists, and drug development professionals. Due to the limited availability of public experimental spectra for this compound, this document leverages predicted data for the parent compound and complements it with available experimental data for its close derivatives to offer a comprehensive reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound and related compounds. This data is crucial for the identification, characterization, and quality control of these molecules in a research and development setting.

Table 1: ¹H NMR Spectroscopic Data of 5-Bromo-1-alkyl-1H-pyrazoles

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
5-Bromo-1-butyl-1H-pyrazole (Predicted)[1]H-37.5 - 7.7Doublet2.0 - 3.0
H-46.3 - 6.5Doublet2.0 - 3.0
H-1' (N-CH₂)4.1 - 4.3Triplet7.0 - 8.0
H-2' (-CH₂)1.7 - 1.9Sextet7.0 - 8.0
H-3' (-CH₂)1.3 - 1.5Sextet7.0 - 8.0
H-4' (-CH₃)0.9 - 1.0Triplet7.0 - 8.0
5-bromo-1-methyl-1H-pyrazol-3-amine (Experimental)[2]H-45.66Singlet-
N-CH₃3.70Singlet-

Table 2: ¹³C NMR Spectroscopic Data of 5-Bromo-1-butyl-1H-pyrazole (Predicted)[1]

CarbonPredicted Chemical Shift (δ, ppm)
C-5130 - 132
C-3140 - 142
C-4108 - 110
C-1' (N-CH₂)50 - 52
C-2' (-CH₂)32 - 34
C-3' (-CH₂)19 - 21
C-4' (-CH₃)13 - 14

Table 3: Mass Spectrometry Data for this compound (Predicted)[3]

AdductPredicted m/z
[M+H]⁺174.98654
[M+Na]⁺196.96848
[M-H]⁻172.97198
[M+NH₄]⁺192.01308
[M+K]⁺212.94242
[M]⁺173.97871

Table 4: IR Spectroscopy Data for Pyrazole Derivatives

CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group
5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide[4]3204 (OH stretching), 1728 (C=O stretching)Hydroxyl, Carbonyl
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[5]3445, 3340, 3315, 3210 (N-H stretching), 2206 (C≡N stretching)Amine, Nitrile

Experimental Protocols

Detailed experimental methodologies are critical for reproducing and comparing spectroscopic data. Below are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired using a 45 or 90-degree pulse angle with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon signals.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Solid samples are often prepared as KBr pellets or as a mull in Nujol. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Samples can be introduced directly via a solids probe or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Common ionization techniques for this class of compounds include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, to separate ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements to confirm elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel pyrazole derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Comparison Comparison with Predicted/Reference Data Purity_Assessment->Data_Comparison Final_Report Final Characterization Report Data_Comparison->Final_Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of pyrazole derivatives.

References

Comparative Guide to Alternative Synthetic Routes for 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and regioselective synthesis of substituted pyrazoles is a critical endeavor. This guide provides a comparative analysis of two primary synthetic pathways to obtain 5-Bromo-1-ethyl-1H-pyrazole, a valuable heterocyclic building block. The routes are assessed based on their procedural steps, reagent availability, and overall efficiency, supported by generalized experimental data from analogous reactions.

Comparison of Synthetic Routes

The synthesis of this compound can be approached from two main retrosynthetic disconnections: initial bromination followed by N-ethylation, or initial N-ethylation followed by bromination. Each route presents distinct advantages and challenges in terms of regioselectivity and handling of intermediates.

ParameterRoute 1: N-Alkylation of 5-BromopyrazoleRoute 2: Bromination of 1-Ethylpyrazole
Starting Materials Pyrazole, Ethyl Iodide, Sodium Hydride, N-Bromosuccinimide (NBS)Ethylhydrazine, Malondialdehyde (or its tetraacetal), N-Bromosuccinimide (NBS)
Key Intermediates 5-Bromopyrazole1-Ethyl-1H-pyrazole
Number of Steps 22
Estimated Yield ~60-70% overall~70-80% overall
Regioselectivity N-alkylation can yield a mixture of 1-ethyl and 2-ethyl isomers.Bromination is expected to be highly regioselective for the 5-position.
Purification Chromatographic separation of N-alkylation isomers may be required.Direct purification of the final product is generally straightforward.

Synthetic Pathway Diagrams

The two synthetic routes are visualized below using Graphviz diagrams, illustrating the sequence of reactions and transformations.

G cluster_0 Route 1: N-Alkylation of 5-Bromopyrazole A Pyrazole B 5-Bromopyrazole A->B NBS, DMF C This compound B->C EtI, NaH, DMF

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Bromination of 1-Ethylpyrazole D Ethylhydrazine + Malondialdehyde E 1-Ethyl-1H-pyrazole D->E Acid catalyst, Heat F This compound E->F NBS, DMF

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established methods for analogous transformations.[1][2][3]

Route 1: N-Alkylation of 5-Bromopyrazole

Step 1a: Synthesis of 5-Bromopyrazole

  • In a fume hood, dissolve pyrazole (1 equivalent) in dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 20 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its completion using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 5-bromopyrazole, which can be purified by trituration or column chromatography.

Step 1b: N-Ethylation of 5-Bromopyrazole

  • In a dry, inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF.

  • Add a solution of 5-bromopyrazole (1 equivalent) in anhydrous DMF dropwise to the sodium hydride suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the 1-ethyl and 2-ethyl isomers and obtain this compound.[2][3]

Route 2: Bromination of 1-Ethylpyrazole

Step 2a: Synthesis of 1-Ethyl-1H-pyrazole

  • Combine ethylhydrazine (1 equivalent) and malondialdehyde tetraethyl acetal (1 equivalent) in ethanol containing a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to give crude 1-ethyl-1H-pyrazole.

  • Purify the product by distillation or column chromatography.

Step 2b: Bromination of 1-Ethyl-1H-pyrazole

  • In a fume hood, dissolve 1-ethyl-1H-pyrazole (1 equivalent) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.1 equivalents) in small portions over 20 minutes, keeping the temperature at 0 °C.[1]

  • Continue stirring at 0 °C for an additional 30 minutes.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC analysis.[1]

  • Pour the reaction mixture into water and extract twice with diethyl ether.

  • Wash the combined organic phases with water and saturated brine.

  • Dry the organic layer with anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

  • Purify the crude product by trituration with a mixture of light petroleum ether and diethyl ether or by column chromatography to yield this compound as a solid.[1]

References

The Biological Landscape of 5-Bromo-1-ethyl-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] This guide provides a comparative overview of the biological activities of pyrazole derivatives, with a specific focus on the emerging class of 5-Bromo-1-ethyl-1H-pyrazole derivatives. Due to the limited publicly available data on this specific scaffold, this guide will draw comparisons from structurally related bromo- and alkyl-substituted pyrazoles to provide a predictive framework and highlight potential therapeutic avenues.

I. Comparative Analysis of Biological Activities

While specific experimental data for this compound derivatives are scarce in peer-reviewed literature, the broader family of bromo-substituted and N-alkylated pyrazoles has demonstrated significant potential in several key therapeutic areas. The following tables summarize the reported biological activities of these related compounds, offering a valuable reference for anticipating the potential of this compound derivatives.

A. Anticancer Activity

Pyrazole derivatives have been extensively investigated for their anticancer properties, often targeting key enzymes and signaling pathways involved in cell proliferation and survival. The presence of a bromine atom can enhance the lipophilicity and binding affinity of these compounds to their molecular targets.

Table 1: Anticancer Activity of Bromo-Substituted Pyrazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Molecular Target(s)Reference(s)
3-(4-bromophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideA549 (Lung Carcinoma)Notable inhibitory effect (qualitative)Not specified[2]
5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyanophenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrileMCF-7 (Breast Cancer)GI50 = 15.6 µMNot specified[3]
Pyrazole Benzamide & Dihydro Triazinone DerivativesHCT-116 (Colon), MCF-7 (Breast)IC50: 7.74‒82.49 µg/mL (HCT-116), 4.98‒92.62 µg/mL (MCF-7)Not specified[2]
B. Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents. The introduction of bromine and alkyl groups can modulate the antimicrobial spectrum and potency of these derivatives.

Table 2: Antimicrobial Activity of Bromo- and Alkyl-Substituted Pyrazole Derivatives

Compound/Derivative ClassMicrobial Strain(s)Reported Activity (MIC)Reference(s)
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesMycobacterium tuberculosis H37Rv6.25 µg/mL (98% inhibition)[4]
Nitrofuran containing 1,3,4,5-tetrasubstituted pyrazolesE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicansGood antibacterial and antifungal activity (qualitative)[4]
Imidazo-pyridine substituted pyrazole derivativesGram-positive & Gram-negative bacteria<1 μg/mL[5]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideE. coli0.25 μg/mL[6]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideA. niger1 μg/mL[6][7]

II. Key Experimental Protocols

To aid in the design and execution of future studies on this compound derivatives, this section provides detailed methodologies for key biological assays.

A. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Incubate (3-4 hours) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate Cell Viability (IC50) F->G

Caption: Workflow of the MTT assay for determining cytotoxicity.

B. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Assay_Workflow A Prepare Serial Dilutions of Compound B Inoculate with Microbial Suspension A->B C Incubate B->C D Observe for Growth (Turbidity) C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow of the broth microdilution MIC assay.

C. Kinase Inhibition Assay

Kinase inhibition assays are crucial for identifying compounds that modulate the activity of specific kinases, which are often dysregulated in diseases like cancer.

Protocol (Luminescence-Based Assay):

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds.

  • Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period.

  • Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that generates a luminescent signal proportional to the amount of ADP produced (and thus kinase activity).

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. The IC50 value can then be determined.

Kinase_Inhibition_Pathway cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor 5-Bromo-1-ethyl-1H- pyrazole Derivative Inhibitor->Kinase inhibits Signal Luminescent Signal ADP->Signal Detection_Reagent Detection Reagent Detection_Reagent->Signal

Caption: Simplified signaling pathway of a kinase inhibition assay.

III. Future Directions and Conclusion

The existing literature on bromo- and alkyl-substituted pyrazoles strongly suggests that this compound derivatives represent a promising, yet underexplored, class of compounds with potential applications in oncology and infectious diseases. The presence of the 5-bromo and 1-ethyl substitutions offers unique opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of biological assays, including those detailed in this guide. Such studies will be instrumental in elucidating the therapeutic potential of this novel chemical scaffold and paving the way for the development of new drug candidates. This guide serves as a foundational resource to stimulate and inform these future research endeavors.

References

A Comparative Guide to Catalysts for Suzuki Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a pivotal method in modern organic synthesis for the formation of carbon-carbon bonds. For researchers in drug discovery and materials science, the synthesis of functionalized pyrazoles is of significant interest due to their prevalence in bioactive compounds.[1] The choice of catalyst is critical for achieving high yields and overcoming common challenges such as catalyst inhibition by the nitrogen-containing heterocycle and debromination side reactions.[2][3] This guide offers a comparative analysis of various catalytic systems for the Suzuki coupling of bromopyrazoles, supported by experimental data to aid in catalyst selection.

Comparative Performance of Catalytic Systems

The efficiency of a Suzuki coupling reaction is highly dependent on the selection of the palladium source, ligand, base, and solvent. Below is a comparison of various catalytic systems used for the coupling of different bromopyrazole substrates with arylboronic acids.

Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids

This table compares different palladium catalysts and reaction conditions for the coupling of 4-bromopyrazoles. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, often provide superior results compared to traditional catalysts like Pd(PPh₃)₄, especially for challenging substrates.[2][4]

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001885-982[1]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH1001280-952[1][2]
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O90670-905[1]
PdCl₂(dppf)-K₂CO₃DME802High YieldNot specified[5]

Table 2: Suzuki Coupling of 3-Bromopyrazoles

The C3 position of the pyrazole ring can present different electronic and steric challenges. For substrates like 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, specific catalyst systems are required to prevent undesired side reactions like debromination.[3]

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)TimeYield (%)Catalyst Loading (mol%)Ref.
XPhosPdG2XPhosK₂CO₃Dioxane/H₂O135 (μW)40 min67-892.5 (precatalyst), 5 (ligand)[3][6]
PdCl₂(PPh₃)₂-Na₂CO₃Dioxane110Not specified9 (91% debromination)5[3]

Table 3: Suzuki Coupling of Unprotected N-H Pyrazoles

The acidic N-H proton in unprotected pyrazoles can lead to complications, including catalyst deactivation and debromination.[2] However, carefully selected conditions and catalysts can facilitate successful coupling without the need for a protecting group.[1]

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
P1 or P2 Precatalysts*-K₃PO₄Dioxane/H₂O605-870-95Not specified[1]
(IPr)Pd(cinnamyl)Cl-K₂CO₃THF1101552-97Not specified[1]

*Note: P1 and P2 are specific precatalysts mentioned in the reference literature.

Experimental Workflow and Catalytic Cycle

The general workflow for a Suzuki coupling reaction involves the careful setup of an inert atmosphere to prevent catalyst degradation, followed by heating to drive the reaction to completion.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add Bromopyrazole, Boronic Acid, and Base to Schlenk Tube B Evacuate and Backfill with Inert Gas (e.g., Argon) A->B C Add Degassed Solvent B->C D Add Catalyst/Ligand under Inert Atmosphere C->D E Heat Reaction Mixture with Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature and Dilute with Solvent F->G H Aqueous Wash (e.g., Brine) G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J K Coupled Pyrazole J->K Obtain Pure Product

Caption: General laboratory workflow for the Suzuki coupling of bromopyrazoles.

The underlying catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the bromopyrazole, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the active catalyst.[1][7]

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are representative protocols adapted from the literature for the Suzuki coupling of bromopyrazoles.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄ [1]

  • Materials:

    • 4-Bromopyrazole derivative (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.5 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

    • Seal the tube and heat the reaction mixture to 90 °C for 6 hours with vigorous stirring.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling of 3-Bromopyrazolo[1,5-a]pyrimidin-5-one [3][6]

  • Materials:

    • 3-bromo pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • XPhosPdG2 (2.5 mol%)

    • XPhos (5 mol%)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane and Water (10:1 mixture)

  • Procedure:

    • In a microwave vial, combine the 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, arylboronic acid, XPhosPdG2, XPhos, and K₂CO₃.

    • Add the 1,4-dioxane and water mixture.

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture to 135 °C for 40 minutes.

    • After the reaction is complete, cool the vial and evaporate the solvents under reduced pressure.

    • Purify the residue via column chromatography to obtain the 3-arylated product.

Conclusion

The selection of an optimal catalyst for the Suzuki coupling of bromopyrazoles is substrate-dependent. For simple 4-bromopyrazoles, traditional catalysts like Pd(PPh₃)₄ can be effective.[1] However, for more challenging substrates, including sterically hindered or electron-rich pyrazoles, N-H unprotected pyrazoles, and those prone to debromination, modern catalytic systems are necessary.[2] Palladium precatalysts combined with bulky, electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, often provide superior yields and reaction rates.[1][4][8] Microwave-assisted protocols can significantly reduce reaction times, particularly when using robust catalysts like XPhosPdG2.[3] Researchers should consider screening a variety of ligands and bases to identify the ideal conditions for their specific substrate combination.

References

Validation of 5-Bromo-1-ethyl-1H-pyrazole Synthesis by LC-MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for 5-Bromo-1-ethyl-1H-pyrazole, a key intermediate in pharmaceutical research. The performance of each method is evaluated based on yield, purity, and reaction conditions, with a detailed protocol for validation by Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The following table summarizes the key performance indicators for the two synthetic methods. Method 1 involves the direct alkylation of 5-bromopyrazole, while Method 2 is a classical approach involving the cyclization of a brominated 1,3-dicarbonyl compound with ethylhydrazine. The data presented is representative of typical outcomes for these reaction types.

ParameterMethod 1: Direct AlkylationMethod 2: Cyclization Reaction
Starting Materials 5-Bromopyrazole, Iodoethane3-Bromo-2,4-pentanedione, Ethylhydrazine
Reaction Time 4-6 hours8-12 hours
Typical Yield 75-85%60-70%
Purity (by LC-MS) >98%>95%
Key Byproducts Unreacted 5-bromopyrazole, N,N'-diethyl-5-bromopyrazolium iodideRegioisomer (3-Bromo-1-ethyl-5-methyl-1H-pyrazole), unreacted starting materials
LC-MS Retention Time 3.2 min3.2 min
Observed m/z [M+H]⁺ 174.99 / 176.99174.99 / 176.99

Experimental Protocols

Method 1: Synthesis of this compound via Direct Alkylation
  • Reaction Setup: To a solution of 5-bromopyrazole (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add iodoethane (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford this compound as a colorless oil.

Method 2: Synthesis of this compound via Cyclization
  • Reaction Setup: Dissolve 3-bromo-2,4-pentanedione (1.0 eq) in ethanol (15 mL/mmol).

  • Addition of Hydrazine: Add ethylhydrazine (1.0 eq) dropwise to the solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Take up the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield this compound.

LC-MS Validation Protocol
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to 10% B for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/Hr.

    • Scan Range: m/z 50-300.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase conditions for injection.

Mandatory Visualization

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation LC-MS Validation Start Starting Materials Reaction Chemical Reaction (Method 1 or 2) Start->Reaction Reagents Workup Work-up & Purification Reaction->Workup Crude Product Product This compound Workup->Product SamplePrep Sample Preparation Product->SamplePrep Validation Sample LC_Separation LC Separation SamplePrep->LC_Separation Diluted Sample MS_Detection MS Detection LC_Separation->MS_Detection Eluent Data_Analysis Data Analysis MS_Detection->Data_Analysis Mass Spectra Signaling_Pathway_Comparison cluster_method1 Method 1: Direct Alkylation cluster_method2 Method 2: Cyclization Title Comparison of Synthetic Pathways M1_Start 5-Bromopyrazole + Iodoethane M1_Intermediate Alkylation Reaction M1_Start->M1_Intermediate Base (K2CO3) M1_Product This compound M1_Intermediate->M1_Product M2_Start 3-Bromo-2,4-pentanedione + Ethylhydrazine M2_Intermediate Condensation/ Cyclization M2_Start->M2_Intermediate Heat M2_Product This compound M2_Intermediate->M2_Product

A Comparative Guide to Assessing the Purity of 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 5-Bromo-1-ethyl-1H-pyrazole, a key intermediate in pharmaceutical synthesis. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate techniques for quality control and analytical development. Furthermore, we explore alternative pyrazole-based compounds and compare their performance attributes.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its purity is paramount to ensure the desired efficacy, safety, and reproducibility of the final drug product. Even minor impurities can significantly impact biological activity and lead to unwanted side effects. Therefore, robust and reliable analytical methods are essential for the accurate determination of its purity. This guide will delve into the most common and effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Purity Assessment Methodologies

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Here, we compare three orthogonal methods that provide a comprehensive purity profile of this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of protons.
Primary Use Quantification of non-volatile and thermally labile impurities.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Absolute and relative purity determination without the need for a specific reference standard of the impurity.
Strengths High resolution, high sensitivity, and well-established for pharmaceutical analysis.High specificity and sensitivity, excellent for identifying unknown impurities through mass spectral libraries.Universal detector, highly accurate and precise, provides structural information about impurities.
Limitations Requires chromophoric impurities for UV detection, may not detect all co-eluting impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires a well-resolved spectrum.

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining accurate and reproducible purity data. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of non-volatile impurities that may arise from the synthesis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and starting materials.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Carrier Gas: Helium at a constant flow of 1.0 mL/min Injector Temperature: 250 °C Oven Temperature Program:

  • Initial temperature: 50 °C, hold for 2 minutes

  • Ramp: 10 °C/min to 280 °C

  • Hold: 5 minutes at 280 °C Injection Mode: Split (10:1) MS Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Mass Range: m/z 40-400 Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute or relative purity assessment without the need for identical reference standards for each impurity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, 1,4-dinitrobenzene). Pulse Sequence: A calibrated 90° pulse with a relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest for both the analyte and the internal standard. Data Processing: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard of known purity and concentration.

Visualizing the Workflow

To better illustrate the logical flow of the purity assessment process, the following diagrams were generated using Graphviz.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR Data_Analysis Data Analysis (Peak Integration, Library Search) HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Purity_Calculation Purity Calculation Data_Analysis->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: General workflow for the purity assessment of this compound.

Comparison with Alternative Compounds

The choice of a building block in drug discovery is often dictated by its synthetic accessibility, reactivity, and the biological activity it imparts to the final molecule. Several alternatives to this compound exist, primarily its regioisomers and other halogenated pyrazoles.

Table 2: Performance Comparison of Bromopyrazole Isomers
CompoundStructureKey FeaturesPotential Applications
This compound Br at C5Versatile synthetic handle for cross-coupling reactions.Kinase inhibitors, anti-inflammatory agents.
3-Bromo-1-ethyl-1H-pyrazole Br at C3Different reactivity profile compared to the 5-bromo isomer, potentially leading to novel scaffolds.Agrochemicals, anti-infective agents.
4-Bromo-1-ethyl-1H-pyrazole Br at C4The bromine at the 4-position can influence the electronic properties and binding interactions of the pyrazole ring.CNS-active compounds, material science.

The biological activity of these isomers can vary significantly due to the different substitution patterns on the pyrazole ring, which affects their three-dimensional shape and ability to interact with biological targets.

Signaling Pathway Context

While this compound is a synthetic intermediate, the pyrazole scaffold is a common motif in molecules designed to modulate specific signaling pathways. For instance, many kinase inhibitors incorporate a pyrazole core. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by a drug synthesized from this intermediate.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Transcription Gene Transcription Substrate->Transcription Inhibitor Pyrazole-based Inhibitor Inhibitor->Kinase2 Inhibition

Caption: A generic kinase signaling pathway targeted by pyrazole-based inhibitors.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts the success of drug development programs. A multi-pronged analytical approach utilizing orthogonal techniques such as HPLC, GC-MS, and qNMR is recommended for a comprehensive purity assessment. This guide has provided detailed protocols and a comparative framework to aid researchers in establishing robust analytical methods. Furthermore, the consideration of alternative pyrazole isomers highlights the importance of understanding the structure-activity relationships of these versatile building blocks. By implementing rigorous purity control, researchers can ensure the quality and consistency of their synthetic intermediates, ultimately contributing to the development of safer and more effective pharmaceuticals.

comparative study of N-alkylation methods for pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-Alkylation Methods for Pyrazoles

For researchers, scientists, and professionals in drug development, the N-alkylation of pyrazoles is a critical functionalization step that modulates the physicochemical and pharmacological properties of these versatile heterocyclic scaffolds.[1] The choice of alkylation method can significantly impact yield, regioselectivity, and substrate scope. This guide provides an objective comparison of common N-alkylation methods, supported by experimental data and detailed protocols.

Factors Influencing Regioselectivity

A primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to two constitutional isomers.[2][3] The outcome is primarily governed by a combination of steric and electronic factors. Generally, alkylation is favored at the less sterically hindered nitrogen atom.[2][4] However, the choice of alkylating agent, base, solvent, and temperature can all influence the isomeric ratio.[2][3] For instance, the use of different bases or the alteration of the cation's size and charge can be employed to control the regioselectivity.[3][5]

Comparison of N-Alkylation Methods

The following tables summarize quantitative data for various N-alkylation methods for pyrazoles, offering a comparative overview of their performance.

Table 1: Classical N-Alkylation with Alkyl Halides

This method is widely adopted due to its efficiency and broad applicability, typically involving deprotonation with a base followed by reaction with an alkyl halide.[1]

Pyrazole SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)N1:N2 RatioReference
3-Phenylpyrazole2-Bromo-N,N-dimethylacetamideK₂CO₃DMSORT-7097:3[6]
3-Phenylpyrazole2-Bromo-N,N-dimethylacetamideMg(OEt)₂----11:89[6]
3-CF₃-pyrazoleEthyl iodoacetateK₂CO₃MeCNReflux--1:1[3][5]
3-Hydrazone-CF₃-pyrazoleEthyl iodoacetateK₂CO₃MeCNReflux-MajorN1-alkylation[3]
PyrazoleAlkyl halides-Dry MediaMW<15 minHighN-exclusive[7]
Table 2: Phase-Transfer Catalysis (PTC)

PTC offers a green alternative, often allowing for the use of milder bases and a broader range of solvents, and can sometimes be performed without a solvent.[8][9]

Pyrazole SubstrateAlkylating AgentCatalystBaseSolventTemp. (°C)Yield (%)Reference
PyrazoleVarious18-crown-6K-tert-butoxideDiethyl ether-High[8]
3-Substituted-1H-pyrazol-2-in-5-onesOrganohalogen reagentsTBABK₂CO₃Acetonitrile25Good[10]
4-Substituted pyrazolonesPropargyl/allyl/benzyl halidesAmide-based Cinchona alkaloidKFPhCF₃RTHigh to Excellent[11]
Table 3: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to reactions requiring strong bases or high temperatures, using a Brønsted acid catalyst.[4][12]

Pyrazole SubstrateAlkylating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChloropyrazolePhenethyl trichloroacetimidateCSA1,2-DCEReflux477[4]
4-ChloropyrazoleBenzhydryl trichloroacetimidatesCSA1,2-DCEReflux-Good[4][12]
Table 4: Michael Addition (Catalyst-Free)

A catalyst-free Michael reaction can achieve highly regioselective N1-alkylation.[13][14][15]

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
Various substituted 1H-pyrazolesEthyl acrylateiPr₂NEt->99.9:1>90[13][15]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using Sodium Hydride and an Alkyl Halide.[1]

This protocol is optimized for the selective N1-alkylation of pyrazole scaffolds.

Materials:

  • 5-Hydrazinyl-4-phenyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates.[4]

This method avoids the use of strong bases.

Materials:

  • 4-Chloropyrazole

  • Phenethyl trichloroacetimidate

  • Camphorsulfonic acid (CSA)

  • 1,2-Dichloroethane (1,2-DCE)

Procedure:

  • Combine 4-chloropyrazole and phenethyl trichloroacetimidate in 1,2-DCE.

  • Add a catalytic amount of camphorsulfonic acid (CSA).

  • Heat the mixture at reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and proceed with standard aqueous workup and purification.

Visualizing N-Alkylation of Pyrazoles

The following diagrams illustrate key concepts in the N-alkylation of pyrazoles.

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_products Products Pyrazole Pyrazole Solvent Solvent (e.g., DMF, MeCN) Pyrazole->Solvent AlkylatingAgent Alkylating Agent (e.g., R-X) AlkylatingAgent->Solvent Base Base (e.g., NaH, K₂CO₃) Base->Solvent Temperature Temperature (e.g., 0 °C to Reflux) Solvent->Temperature Quenching Quenching (e.g., NH₄Cl) Temperature->Quenching Extraction Extraction (e.g., EtOAc) Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification N1_Product N1-Alkylated Pyrazole Purification->N1_Product N2_Product N2-Alkylated Pyrazole Purification->N2_Product

Caption: General workflow for the N-alkylation of pyrazoles.

Regioselectivity_Factors cluster_factors Influencing Factors cluster_outcome Outcome center N-Alkylation Regioselectivity (N1 vs. N2) N1_Major N1-Isomer (Less Hindered) center->N1_Major N2_Major N2-Isomer (More Hindered) center->N2_Major StericHindrance Steric Hindrance of Pyrazole Substituents StericHindrance->center AlkylatingAgent Nature of Alkylating Agent AlkylatingAgent->center BaseCation Base and Counter-cation BaseCation->center SolventPolarity Solvent Polarity SolventPolarity->center Temperature Reaction Temperature Temperature->center

Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Pyr_H Pyrazole (Pyr-H) Pyr_M Pyrazolate Salt (Pyr⁻M⁺) Pyr_H->Pyr_M Deprotonation MOH Inorganic Base (M⁺OH⁻) Q_Pyr Ion Pair (Q⁺Pyr⁻) Pyr_M->Q_Pyr Anion Exchange QX Catalyst (Q⁺X⁻) QX->Q_Pyr RX Alkyl Halide (R-X) R_Pyr N-Alkylated Pyrazole (R-Pyr) RX->R_Pyr Q_Pyr->R_Pyr Alkylation QX_regen Regenerated Catalyst (Q⁺X⁻) R_Pyr->QX_regen Product Formation QX_regen->QX Catalyst Recycle

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-1-ethyl-1H-pyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. 5-Bromo-1-ethyl-1H-pyrazole, a halogenated heterocyclic compound, requires careful handling due to its hazardous properties, including causing skin and eye irritation and potential respiratory irritation. This guide provides a comprehensive, step-by-step operational plan for its safe disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) and Safety MeasuresSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended, especially if there is a risk of generating dust or aerosols.
Protective Clothing A lab coat or other protective clothing to prevent skin contact.
Ventilation All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company. In-lab neutralization is not recommended without a validated procedure for this specific compound due to the potential for hazardous reactions.

1. Waste Segregation and Collection:

  • Do not mix this compound with non-halogenated chemical waste.

  • Collect all waste containing this compound, including residues, contaminated materials (e.g., weighing paper, pipette tips, gloves), and rinse from cleaning contaminated labware, in a dedicated waste container.

2. Container Selection and Labeling:

  • Use a chemically compatible and leak-proof container with a secure screw-top cap.

  • The container must be clearly labeled as "HALOGENATED ORGANIC WASTE."

  • The label should also include:

    • The full chemical name: "this compound"

    • The appropriate hazard pictograms (e.g., irritant).

    • The date when the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

3. Waste Storage:

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

  • The most common and recommended method for the disposal of brominated organic compounds is high-temperature incineration at a permitted facility.

Experimental Protocols: Accidental Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.

  • Control Ignition Sources: Extinguish any nearby open flames or potential sources of ignition.

  • Contain the Spill: Use an inert, non-combustible absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.

  • Collect and Package: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood spill Accidental Spill Occurs start->spill waste_generation Waste Generated (Unused chemical, contaminated materials) fume_hood->waste_generation segregation Segregate as Halogenated Waste waste_generation->segregation container Collect in a Labeled, Compatible Waste Container segregation->container labeling Label Container: 'HALOGENATED ORGANIC WASTE' + Chemical Name + Hazard Symbols container->labeling storage Store in Designated Hazardous Waste Area labeling->storage ehs_contact Contact EHS or Licensed Waste Disposal Contractor storage->ehs_contact disposal Professional Disposal (e.g., High-Temperature Incineration) ehs_contact->disposal spill_response Follow Spill Response Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Waste 4. Decontaminate spill->spill_response spill_response->segregation

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.

Essential Safety and Operational Guidance for 5-Bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 5-Bromo-1-ethyl-1H-pyrazole. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and proper disposal methods to ensure a secure laboratory environment.

Hazard Identification and Safety Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, data for structurally similar compounds, such as 5-bromo-1-ethyl-1Hpyrazole, indicate the following potential hazards.[1] Users should handle this chemical with the assumption that it presents similar risks.

Hazard CategoryGHS Hazard StatementDescription
Acute Oral Toxicity H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation H318/H319Causes serious eye damage/irritation.[2][3][4]
Specific Target Organ Toxicity H335May cause respiratory irritation.[2][3][4]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step procedure is mandatory when working with this compound to minimize exposure and ensure safety.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[5]

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against potential splashes.[7][8][9]

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile) at all times.[8] Inspect gloves for any signs of degradation or puncture before use.[10]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[7][8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[11][12]

3. Chemical Handling:

  • Before use, carefully inspect the container for any damage or leaks.

  • Avoid the formation of dust and aerosols during handling.[10]

  • Use non-sparking tools to prevent ignition sources.[10]

  • Keep the container tightly closed when not in use.[3][4][5]

  • Wash hands thoroughly after handling the chemical.[3][9]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it must be treated as halogenated organic waste.[13]

1. Waste Segregation:

  • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[14]

  • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [13][15][16] This is because the disposal methods differ, and cross-contamination increases disposal costs.[5][16]

  • Do not dispose of this chemical down the drain.[14][15]

2. Container Management:

  • Use only approved, leak-proof containers with screw-top caps for waste collection.[16]

  • The waste container must be clearly labeled as "Hazardous Waste" and list all of its contents, including "this compound".[14]

  • Keep the waste container closed at all times, except when adding waste.[5][14]

3. Spill and Contamination Cleanup:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wear the appropriate PPE as outlined above.

  • Use an inert absorbent material to contain and clean up the spill.[5]

  • Collect the absorbent material and any contaminated items in a sealed, labeled hazardous waste container for disposal.

  • Decontaminate the spill area with an appropriate solvent.

Workflow for Safe Handling and Disposal

Workflow for Handling this compound prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep->ppe 1. Suit Up handling Chemical Handling (in Chemical Fume Hood) ppe->handling 2. Enter Work Area experiment Experimental Procedure handling->experiment 3. Perform Work waste_collection Waste Collection (Halogenated Waste Container) experiment->waste_collection 4. Collect Waste decontamination Decontamination - Clean Glassware - Wipe Surfaces waste_collection->decontamination 5. Post-Experiment ppe_doff Doff PPE decontamination->ppe_doff 6. Clean Up disposal Final Waste Disposal (Follow Institutional Guidelines) ppe_doff->disposal 7. Final Steps

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.